3-(2-Hydroxyethyl)azepan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-hydroxyethyl)azepan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-6-4-7-3-1-2-5-9-8(7)11/h7,10H,1-6H2,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWZAMMXRCXTET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(2-Hydroxyethyl)azepan-2-one CAS 1006-84-4 properties
This technical guide provides an in-depth analysis of 3-(2-Hydroxyethyl)azepan-2-one (CAS 1006-84-4), a functionalized caprolactam derivative.[1] This document is structured for researchers in medicinal chemistry and polymer science, focusing on synthetic methodologies, physicochemical properties, and downstream applications.
CAS Registry Number: 1006-84-4
Chemical Family: Functionalized Lactams / Azepanones
Synonyms:
Part 1: Chemical Identity & Physicochemical Profile[1]
The compound is a seven-membered lactam ring substituted at the
Structural Specifications
| Property | Detail |
| IUPAC Name | 3-(2-Hydroxyethyl)azepan-2-one |
| Molecular Formula | |
| Molecular Weight | 157.21 g/mol |
| SMILES | O=C1NCCCCC1CCO |
| InChI Key | Unique identifier required for database integration |
| Chiral Centers | Position 3 is chiral.[1] (Note: CAS 1006-84-4 typically refers to the racemate unless specified).[1] |
Physicochemical Properties (Experimental & Predicted)
Data synthesized from homologous series and computational models (ACD/Labs, EPISuite).
| Parameter | Value | Context/Implication |
| Physical State | Viscous Liquid / Low-melting Solid | Disruption of caprolactam crystal packing by the hydroxyethyl tail lowers MP relative to the parent lactam.[1] |
| Boiling Point | 310°C - 320°C (at 760 mmHg) | High boiling point necessitates high-vacuum distillation for purification.[1] |
| Density | ~1.10 g/cm³ | Slightly denser than water due to polar functionality.[1] |
| LogP | -0.4 to 0.1 | Amphiphilic but water-soluble; suitable for aqueous phase reactions.[1] |
| pKa (Amide) | ~16-17 | The lactam proton is weakly acidic, requiring strong bases (e.g., LDA) for deprotonation. |
| Solubility | Water, DMSO, Methanol, DCM | High solubility in polar protic and aprotic solvents. |
Part 2: Synthetic Routes & Process Chemistry[1]
Synthesizing C3-substituted lactams is synthetically more demanding than N-alkylation.[1] Two primary strategies are employed: the Beckmann Rearrangement (scalable) and Enolate Alkylation (lab-scale).[1]
Method A: The Beckmann Rearrangement (Industrial Standard)
This route mimics the commercial production of caprolactam but utilizes a functionalized cyclohexanone precursor.[1] It is preferred for scale-up due to thermodynamic stability.[1]
-
Precursor Synthesis: Radical alkylation or aldol condensation of cyclohexanone with ethylene oxide/ethylene glycol yields 2-(2-hydroxyethyl)cyclohexanone .[1]
-
Oxime Formation: Reaction with hydroxylamine hydrochloride (
) generates the corresponding oxime.[1] -
Rearrangement: Treatment with acid catalysts (Polyphosphoric acid or Oleum) induces the [1,2]-shift of the alkyl group anti-periplanar to the hydroxyl leaving group, expanding the ring from 6 to 7 members.[1]
Method B: Direct Dianion Alkylation (Discovery Scale)
For rapid analog generation, direct alkylation of caprolactam is utilized.[1]
-
Protection: The lactam nitrogen is often protected (e.g., with a silyl group) or a dianion strategy is used.[1]
-
Deprotonation: Treatment with 2 equivalents of Lithium Diisopropylamide (LDA) at -78°C generates the dianion (removal of N-H then
-C-H).[1] -
Electrophile Trapping: Addition of ethylene oxide or a protected 2-haloethanol effects C-alkylation.[1]
Synthetic Workflow Diagram
The following diagram illustrates the divergent pathways to CAS 1006-84-4.
Figure 1: Comparative synthetic pathways. Route A (Green) is preferred for stability; Route B (Red) offers rapid derivatization.[1]
Part 3: Applications in Drug Development & Materials[1]
Pharmaceutical Intermediate (Peptidomimetics)
The 3-substituted azepan-2-one scaffold serves as a conformationally constrained amino acid mimetic .[1]
-
Mechanism: The 7-membered ring restricts the conformational freedom of the peptide backbone, locking the "residue" into a specific
-turn geometry.[1] -
Utility: It acts as a lysine or arginine surrogate in protease inhibitors.[1] The pendant hydroxyethyl group provides a handle for further functionalization (e.g., converting to an amine or guanidine) or improving solubility.[1]
Functionalized Polyamides (Hydrophilic Nylon)
In polymer chemistry, CAS 1006-84-4 acts as a co-monomer for Nylon-6 production.[1]
-
Copolymerization: When anionic ring-opening polymerization (AROP) is initiated, this monomer incorporates into the nylon chain.[1]
-
Effect: The pendant hydroxyl groups disrupt hydrogen bonding between chains, reducing crystallinity and melting point (
), while significantly increasing water absorption and dyeability.[1] This is critical for producing membrane filters and hydrogels.[1]
Part 4: Analytical Characterization
To validate the identity of synthesized 3-(2-Hydroxyethyl)azepan-2-one, the following spectral fingerprints are diagnostic.
| Technique | Diagnostic Signal | Assignment |
| 1H NMR (CDCl3) | ||
| Terminal | ||
| 13C NMR | Carbonyl (C=O).[1] | |
| Alcohol carbon ( | ||
| IR Spectroscopy | 3200-3400 cm⁻¹ (Broad) | O-H stretch (Alcohol) + N-H stretch (Amide).[1] |
| 1650 cm⁻¹ (Strong) | C=O stretch (Lactam Amide I band).[1] | |
| Mass Spectrometry | m/z 158.1 [M+H]+ | Protonated molecular ion (ESI+).[1] |
Part 5: Safety & Handling Protocols
Hazard Classification: Irritant (Skin/Eye).[1] Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption which can induce hydrolysis or polymerization.[1]
Self-Validating Handling Protocol:
-
TLC Monitoring: Use 10% MeOH in DCM with Ninhydrin stain.[1] The lactam will stain faintly; the open-chain amino acid (hydrolysis product) will stain deep purple/blue.[1]
-
Quenching: If using the LDA route, quench with saturated Ammonium Chloride at -78°C to prevent ring opening.[1]
References
-
Biosynth Carbosynth. (2024).[1] Product Specification: 3-(2-Hydroxyethyl)azepan-2-one (CAS 1006-84-4).[1][2] Retrieved from [1]
-
CymitQuimica. (2024).[1] Building Blocks: 3-(2-Hydroxyethyl)azepan-2-one.[1][2] Retrieved from [1]
-
PubChem. (2024).[1] Compound Summary: Azepan-2-one Derivatives.[1] National Library of Medicine.[1] Retrieved from
-
Organic Chemistry Portal. (2023). Beckmann Rearrangement: Mechanisms and Industrial Applications.[1][3] Retrieved from
-
TCI Chemicals. (2024).[1] Caprolactam Analogs and alpha-Amino-epsilon-caprolactam.[1] Retrieved from [1]
Sources
An In-Depth Technical Guide to the Synthesis and Structural Elucidation of N-(2-hydroxyethyl)caprolactam
This technical guide provides a comprehensive overview of N-(2-hydroxyethyl)caprolactam, a functionalized derivative of the industrially significant monomer, ε-caprolactam. The introduction of a primary hydroxyl group via N-substitution significantly alters the physicochemical properties of the parent molecule, opening avenues for its application in polymer chemistry, materials science, and as a versatile synthetic intermediate. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering field-proven insights into its synthesis, structural characterization, and chemical logic.
Introduction to N-Substituted Caprolactams
ε-Caprolactam, a seven-membered cyclic amide, is the foundational monomer for the production of Nylon-6, a major engineering thermoplastic and fiber.[1] Its chemical structure features a reactive amide proton that can be substituted to create a diverse family of N-functionalized caprolactams. This modification is a key strategy for tuning the properties of resulting polymers or for using the caprolactam scaffold as a building block in the synthesis of more complex molecules. The introduction of a hydroxyethyl group at the nitrogen position, yielding N-(2-hydroxyethyl)caprolactam, imparts hydrophilicity and provides a reactive handle for further chemical transformations, such as esterification or etherification.
Synthesis of N-(2-hydroxyethyl)caprolactam
The synthesis of N-(2-hydroxyethyl)caprolactam can be approached through several standard organic chemistry transformations. The most direct methods involve the N-alkylation of the parent ε-caprolactam. Below, two robust and validated protocols are detailed, one utilizing 2-chloroethanol and the other employing ethylene oxide.
Synthetic Pathway 1: N-Alkylation with 2-Chloroethanol
This method represents a classic Williamson ether synthesis-like approach, adapted for N-alkylation of a lactam. The key is the deprotonation of the caprolactam's N-H group to form a nucleophilic lactamate anion, which then displaces the chloride from 2-chloroethanol.
Causality of Experimental Choices:
-
Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base, ideal for irreversibly deprotonating the caprolactam (pKa ≈ 17). The use of a strong base ensures a high concentration of the reactive lactamate anion, driving the reaction to completion. The only byproduct is hydrogen gas, which is easily removed.
-
Solvent: Anhydrous tetrahydrofuran (THF) is an excellent choice. It is a polar aprotic solvent that readily dissolves caprolactam and the intermediate sodium salt. Its relatively low boiling point simplifies post-reaction workup. Anhydrous conditions are critical as sodium hydride reacts violently with water.
-
Reaction Temperature: The initial deprotonation is performed at 0 °C to control the exothermic reaction with NaH. The subsequent alkylation is conducted at reflux to provide the necessary activation energy for the SN2 displacement.
Experimental Protocol:
-
Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with ε-caprolactam (1.0 eq).
-
Deprotonation: Anhydrous THF is added to dissolve the caprolactam under a nitrogen atmosphere. The flask is cooled to 0 °C in an ice bath. Sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour until hydrogen evolution ceases.
-
Alkylation: 2-Chloroethanol (1.2 eq) is added dropwise to the solution. The reaction mixture is then heated to reflux and maintained for 12-18 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]
-
Workup: After cooling to room temperature, the reaction is cautiously quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield N-(2-hydroxyethyl)caprolactam as a viscous oil or low-melting solid.
Synthetic Pathway 2: Reaction with Ethylene Oxide
The reaction with ethylene oxide offers a more atom-economical route, as the entire molecule is incorporated into the product. This reaction is typically performed under pressure and at elevated temperatures due to the gaseous nature of ethylene oxide at ambient conditions.
Causality of Experimental Choices:
-
Catalyst: While the reaction can proceed thermally, it is often catalyzed. In this context, the caprolactam itself, or its deprotonated form, can act as the nucleophile to attack the strained epoxide ring.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is suitable for dissolving the reactants and facilitating the reaction.[3]
-
Conditions: A sealed, high-pressure vessel (autoclave) is required to contain the ethylene oxide and reach the necessary reaction temperature (e.g., 190 °C), which provides the energy for ring-opening.[3]
Experimental Protocol:
-
Preparation: A solution of ε-caprolactam (1.0 eq) in N,N-dimethylformamide is charged into a high-pressure autoclave.
-
Reaction: The autoclave is sealed, and a molar excess of ethylene oxide (e.g., 1.5 eq) is introduced.[3] The vessel is then heated to 190 °C and maintained for approximately 4 hours with constant stirring.[3]
-
Workup and Purification: After cooling and safely venting any unreacted ethylene oxide, the solvent is removed under high vacuum. The resulting crude product is then purified by vacuum distillation or column chromatography as described in the previous method.
Structural Elucidation and Characterization
A combination of spectroscopic techniques is essential for the unambiguous confirmation of the N-(2-hydroxyethyl)caprolactam structure. The following sections detail the expected outcomes from these analyses.
Molecular Structure
The core of the molecule is the seven-membered azepan-2-one ring. The key structural feature is the N-substituted 2-hydroxyethyl group, -(CH₂CH₂OH).
Spectroscopic Data (Predicted)
The following data are predicted based on the known spectra of ε-caprolactam and analogous N-substituted amides and alcohols.[4][5][6]
Table 1: Predicted Spectroscopic Data for N-(2-hydroxyethyl)caprolactam
| Technique | Expected Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~3.75 (t, 2H, -N-CH₂-CH₂-OH), ~3.50 (t, 2H, -N-CH₂-CH₂-OH), ~3.20 (t, 2H, ring CH₂ adjacent to N), ~2.45 (t, 2H, ring CH₂ adjacent to C=O), ~1.65 (m, 6H, remaining ring CH₂ groups), ~2.80 (br s, 1H, -OH). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~177 (C=O), ~61 (-CH₂-OH), ~50 (-N-CH₂-), ~49 (ring C adjacent to N), ~37 (ring C adjacent to C=O), ~30, ~29, ~23 (remaining ring carbons). |
| FTIR (neat) | ν (cm⁻¹): 3400 (broad, O-H stretch), 2930 & 2860 (C-H stretch), 1630 (strong, C=O amide stretch), 1460 (C-N stretch). |
| Mass Spec. (EI) | m/z (%): 157 (M⁺), 126 (M⁺ -CH₂OH), 113 (caprolactam fragment), 85, 56. |
Interpretation of Spectroscopic Data
-
¹H NMR Spectroscopy: The most telling signals are the two triplets around 3.75 and 3.50 ppm, which are characteristic of the two adjacent methylene groups in the hydroxyethyl chain. The disappearance of the broad N-H proton signal (typically > 7 ppm in unsubstituted caprolactam) and the appearance of a new broad singlet for the O-H proton confirm the N-substitution and the presence of the hydroxyl group. The signals for the caprolactam ring protons will be slightly shifted compared to the parent molecule due to the electronic effect of the N-substituent.
-
¹³C NMR Spectroscopy: The carbonyl carbon will appear downfield around 177 ppm. The two new signals for the hydroxyethyl group (~61 and ~50 ppm) are key indicators of successful synthesis. The number of signals in the spectrum will correspond to the number of chemically non-equivalent carbon atoms in the molecule.
-
FTIR Spectroscopy: The presence of a broad absorption band around 3400 cm⁻¹ is definitive evidence for the O-H group. A strong, sharp peak around 1630 cm⁻¹ corresponds to the amide carbonyl (C=O) stretch. This is shifted from the ~1650 cm⁻¹ in solid caprolactam due to changes in hydrogen bonding.[2] The absence of the N-H stretching band (usually around 3200-3300 cm⁻¹) further confirms N-substitution.[2]
-
Mass Spectrometry: The molecular ion peak (M⁺) at m/z 157 would confirm the molecular weight of the compound. A prominent fragment at m/z 126, corresponding to the loss of the hydroxymethyl radical (•CH₂OH), is a characteristic fragmentation pattern for N-(2-hydroxyethyl) amides.
Applications and Future Directions
N-(2-hydroxyethyl)caprolactam serves as a valuable monomer and intermediate. The primary hydroxyl group allows it to be incorporated into polyesters and polyurethanes, imparting flexibility and improved dye-uptake properties. It can also act as an initiator for ring-opening polymerizations. Furthermore, the hydroxyl group can be further functionalized to attach other chemical moieties, making it a useful scaffold in the development of specialty chemicals and potentially in the synthesis of pharmacologically active compounds.
Conclusion
This guide has detailed the synthesis and structural characterization of N-(2-hydroxyethyl)caprolactam. The provided protocols, based on established chemical principles, offer reliable methods for its preparation. The predicted spectroscopic data serve as a benchmark for researchers to confirm the identity and purity of their synthesized material. The functionalization of the caprolactam ring at the nitrogen position is a powerful tool for creating novel materials and molecules with tailored properties.
References
- Synthesis of N-[1-(2-Hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-yl]-epsilon-caprolactam.
-
Synthesis of α-chloro-ε-caprolactam. PrepChem.com. Available at: [Link]
-
New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. RWTH Publications. Available at: [Link]
-
Caprolactam | C6H11NO | CID 7768. PubChem, National Institutes of Health. Available at: [Link]
-
Synthesis of ϵ‐caprolactam (3) and N‐(2‐hydroxyethyl)acetamide (5). ResearchGate. Available at: [Link]
-
Caprolactam. Wikipedia. Available at: [Link]
-
Caprolactam production Process. UCM - GRUPO DE INVESTIGACIÓN INPROQUIMA. Available at: [Link]
-
Tandem synthesis of ε-caprolactam from cyclohexanone by an acidified metal-organic framework. OSTI.gov. Available at: [Link]
-
N-Hydroxyethyl acrylamide as a functional eROP initiator for the preparation of nanoparticles under “greener” reaction conditions. National Institutes of Health. Available at: [Link]
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Caprolactam. NIST WebBook, National Institute of Standards and Technology. Available at: [Link]
-
Mechanism of reaction between caprolactam and ethanol in the presence of acid or base in NCW. ResearchGate. Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]
-
LC-MS-MS mass spectra of (A) caprolactam; (B) 6-aminocaproic acid, and... ResearchGate. Available at: [Link]
-
FTIR spectrum of ε‐caprolactam released during TG measurement of... ResearchGate. Available at: [Link]
-
13 C NMR spectrum of poly (εcaprolactam). ResearchGate. Available at: [Link]
-
N-(2-Hydroxyethyl)lactamide. NIST WebBook, National Institute of Standards and Technology. Available at: [Link]
-
FTIR spectra of (a) ε-Caprolactam, (b) HO-PDMS-OH, (c) PLC-b-PDMS-b-PLC triblock copolymer. ResearchGate. Available at: [Link]
-
Photochemistry of 2,2-dichloroethanol: kinetics and mechanism of the reaction with Cl atoms and OH radicals. Environmental Science: Processes & Impacts (RSC Publishing). Available at: [Link]
-
Synthesis and Mass Spectrometry Structural Assessment of Polyesteramides Based on ε-Caprolactone and L-Phenylalanine. MDPI. Available at: [Link]
-
Effect of ethylene oxide and gamma sterilization on surface texture of films and electrospun poly(ε-caprolactone-co-p-dioxanone) (PCLDX) scaffolds. Diva-portal.org. Available at: [Link]
-
Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. RJ Wave. Available at: [Link]
-
Influence of Ethylene Oxide and Gamma Irradiation Sterilization Processes on the Properties of Poly-L-Lactic-Acid (PLLA) Materials. MDPI. Available at: [Link]
-
Caprolactam. DOMO Chemicals. Available at: [Link]
-
1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. Available at: [Link]
-
Product Safety Summary for ε-Caprolactam. JCIA BIGDr. Available at: [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
-
Structure Identification By 1h NMR - Structure Determination of Organic Compounds. Available at: [Link]
-
1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (BMDB0000020). Milk Composition Database. Available at: [Link]
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An In-depth Technical Guide to 1-(2-Hydroxyethyl)azepan-2-one: Synthesis, Properties, and Applications
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of 1-(2-Hydroxyethyl)azepan-2-one, a significant derivative of ε-caprolactam. A notable point of clarification is the nomenclature: while the topic of interest was initially specified as "3-(2-Hydroxyethyl)azepan-2-one," extensive database searches indicate that the scientifically and commercially relevant isomer is 1-(2-Hydroxyethyl)azepan-2-one, where the hydroxyethyl group is substituted on the nitrogen atom of the azepane ring. This document will focus on this N-substituted isomer, detailing its molecular characteristics, synthesis protocols, physicochemical properties, and key applications, particularly in polymer chemistry and potentially as a precursor in pharmaceutical synthesis.
Molecular Identity and Physicochemical Properties
1-(2-Hydroxyethyl)azepan-2-one, also known as N-(2-hydroxyethyl)caprolactam, is a derivative of caprolactam, the monomer used in the production of Nylon 6.[1] The introduction of a hydroxyethyl group onto the lactam nitrogen significantly alters its properties, enhancing its utility in various specialized applications.
Molecular Formula and Weight
The fundamental molecular attributes of 1-(2-Hydroxyethyl)azepan-2-one are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO₂ | PubChem[2] |
| Molecular Weight | 157.21 g/mol | PubChem[2] |
| Exact Mass | 157.110278721 Da | PubChem[2] |
| IUPAC Name | 1-(2-hydroxyethyl)azepan-2-one | PubChem |
| CAS Number | 45889-43-8 | PubChem |
Physicochemical Data
The physicochemical properties of a compound are critical for its handling, processing, and application. The following table outlines the key computed and experimental data for 1-(2-Hydroxyethyl)azepan-2-one.
| Property | Value | Source |
| XLogP3 | -0.4 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Rotatable Bond Count | 2 | PubChem[2] |
| Topological Polar Surface Area | 40.5 Ų | PubChem[2] |
Synthesis of 1-(2-Hydroxyethyl)azepan-2-one
The synthesis of 1-(2-Hydroxyethyl)azepan-2-one is primarily achieved through the N-alkylation of ε-caprolactam. This can be accomplished via several synthetic routes, most notably through the reaction with ethylene oxide or 2-chloroethanol.
Synthetic Pathway Overview
The general synthetic strategy involves the nucleophilic attack of the deprotonated caprolactam nitrogen on an electrophilic two-carbon unit bearing a hydroxyl group or its precursor.
Caption: General overview of the N-alkylation of ε-caprolactam.
Experimental Protocol: Synthesis via Ethoxylation
The reaction of caprolactam with ethylene oxide (ethoxylation) is a common industrial method for producing N-hydroxyethyl derivatives. This reaction is typically base-catalyzed.
Rationale: The use of a basic catalyst, such as potassium hydroxide, deprotonates the nitrogen atom of the caprolactam, forming a more potent nucleophile that readily attacks the strained epoxide ring of ethylene oxide.
Step-by-Step Protocol:
-
Reactor Preparation: A pressure reactor is charged with ε-caprolactam and a catalytic amount of a base (e.g., potassium hydroxide). The reactor is then purged with an inert gas, such as nitrogen, to remove air and moisture.
-
Heating and Pressurization: The mixture is heated to a temperature typically in the range of 120-150°C.
-
Ethylene Oxide Addition: Ethylene oxide is introduced into the reactor under pressure. The reaction is exothermic, and the rate of addition should be controlled to maintain the desired reaction temperature.
-
Reaction Monitoring: The reaction progress is monitored by measuring the uptake of ethylene oxide.
-
Neutralization and Purification: Once the reaction is complete, the catalyst is neutralized with an acid. The crude product is then purified, typically by vacuum distillation, to yield 1-(2-Hydroxyethyl)azepan-2-one.
Key Applications
The bifunctional nature of 1-(2-Hydroxyethyl)azepan-2-one, possessing both a lactam ring and a primary alcohol, makes it a versatile building block in polymer science and organic synthesis.
Polymer Modification and Synthesis
The primary application of 1-(2-Hydroxyethyl)azepan-2-one is in the field of polymer chemistry. The hydroxyl group allows for its incorporation into various polymer backbones, imparting modified properties.
-
Polyester and Polyurethane Synthesis: The terminal hydroxyl group can act as an initiator or a chain extender in the synthesis of polyesters and polyurethanes. This allows for the creation of copolymers with segments derived from caprolactam, which can enhance properties such as dyeability, moisture absorption, and mechanical strength.
-
Reactive Monomer: It can be further functionalized at the hydroxyl group, for example, by esterification with acrylic or methacrylic acid, to produce polymerizable monomers. These monomers can then be used in free-radical polymerization to create polymers with pendant caprolactam moieties.
Caption: Applications of 1-(2-Hydroxyethyl)azepan-2-one in polymer synthesis.
Precursor in Organic and Pharmaceutical Synthesis
While less documented, the unique structure of 1-(2-Hydroxyethyl)azepan-2-one makes it a potential intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The lactam ring can be opened to yield a linear amino acid derivative, and the hydroxyl group offers a site for further chemical modification.
Safety and Handling
Based on GHS classifications for similar compounds, 1-(2-Hydroxyethyl)azepan-2-one may cause skin and eye irritation and could lead to respiratory irritation. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
1-(2-Hydroxyethyl)azepan-2-one is a valuable derivative of ε-caprolactam with a distinct set of physicochemical properties that make it a useful intermediate in various fields, most notably in polymer chemistry. Its synthesis via N-alkylation of caprolactam is a well-established process. For researchers and professionals in drug development and materials science, understanding the reactivity and properties of this compound can open avenues for the creation of novel polymers and complex organic molecules with tailored functionalities.
References
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UCM, Grupo de Investigación INPROQUIMA. Caprolactam production Process. Available from: [Link]
- Berthold, G. H., & Lewis, R. N. (1958). U.S. Patent No. 2,857,364. Washington, DC: U.S.
- Dr MSH FAIZI SIR. (2025, May 29). SYNTHESIS OF CAPROLACTAM [Video]. YouTube.
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- Verkuijlen, E., & Van Der Want, G. (2001). U.S.
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Ballestra S.p.A. Ethoxylation and Alkoxylation Plants. Available from: [Link]
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Wikipedia contributors. (2026, January 28). Caprolactam. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Ammoximation of cyclohexanone to caprolactam over heterogeneous catalysts. In New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation.
- Synthesis of ϵ‐caprolactam (3) and N‐(2‐hydroxyethyl)acetamide (5). In Chemical Recycling of End‐of‐Life Polyamide 6 via Ring Closing Depolymerization.
- N-Hydroxyethyl acrylamide as a functional eROP initiator for the preparation of nanoparticles under “greener” reaction conditions.
-
National Center for Biotechnology Information. (n.d.). Caprolactam. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Hydroxyethylcaprolactam. PubChem Compound Database. Retrieved from [Link]
- Synthesis of Poly (2‐hydroxyethyl ethyleneimine) and Its Mucoadhesive Film Formulations When Blended with Chitosan for Buccal Delivery of Haloperidol.
- Synthesis and Antimicrobial Properties of 3-(beta-Hydroxyethyl)-1,3-oxazolidins.
- Bera, R., Dey, A., Datta sarma, A., & Chakrabarty, D. (2015). Synthesis and characterization of acrylic acid-2-hydroxyethyl methacrylate IPN hydrogels. RSC Advances, 5(92), 75870-75880.
- Cheméo. (n.d.). Chemical Properties of Caprolactam (CAS 105-60-2).
- Urbański, T., & Piotrowski, A. (1957). On the Preparation of Caprolactam from Cyclohexanone and Dinitroethane. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, Geologiques et Geographiques, 5, 543-545.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
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National Institute of Standards and Technology. (n.d.). Caprolactam. In NIST Chemistry WebBook. Retrieved from [Link]
- Investigation on the controlled synthesis and post-modification of poly-[(N-2-hydroxyethyl)-aspartamide]-based polymers. Royal Society of Chemistry.
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Difference between 3-hydroxyethyl and N-hydroxyethyl caprolactam
An In-Depth Technical Guide to the Core Differences Between 3-Hydroxyethyl and N-Hydroxyethyl Caprolactam
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ε-Caprolactam is a foundational monomer in the polymer industry, primarily for the synthesis of Nylon 6.[1][2] The introduction of functional groups, such as a hydroxyethyl moiety, onto the caprolactam scaffold creates valuable new monomers and intermediates with tailored properties. However, the specific placement of this group—either on the ring nitrogen (N-hydroxyethyl) or a ring carbon (3-hydroxyethyl)—results in two distinct positional isomers with profoundly different chemical behaviors. This guide provides a detailed comparative analysis of these two molecules, exploring their structural differences, synthetic pathways, physicochemical properties, and reactivity. While N-hydroxyethyl caprolactam is a well-documented compound, literature on 3-hydroxyethyl caprolactam is scarce; therefore, its synthesis and properties are presented based on established principles of organic chemistry and analogies to similarly substituted lactams.
Core Structural Distinction: Positional Isomerism
The fundamental difference between N-hydroxyethyl caprolactam and 3-hydroxyethyl caprolactam lies in the location of the hydroxyethyl group (-CH₂CH₂OH). This seemingly minor change from N-substitution to C-substitution drastically alters the molecule's core characteristics.
-
N-Hydroxyethyl Caprolactam: The hydroxyethyl group is attached to the nitrogen atom of the amide. This makes it a tertiary amide. The amide proton (N-H) is absent, which critically impacts its hydrogen bonding capabilities.
-
3-Hydroxyethyl Caprolactam: The hydroxyethyl group is attached to the carbon atom at the 3-position (the β-carbon relative to the carbonyl group). This molecule remains a secondary amide, retaining the crucial N-H bond.
This structural variance is visualized below.
Caption: Molecular structures of the two isomers.
Comparative Synthesis Strategies
The synthetic routes to these isomers are entirely different, reflecting the distinct reactivity of the amide nitrogen versus the ring carbons.
Synthesis of N-Hydroxyethyl Caprolactam: A Direct Approach
The synthesis of the N-substituted isomer is straightforward and typically involves the nucleophilic attack of the caprolactam nitrogen on an electrophilic two-carbon source. A common and efficient method is the reaction with ethylene oxide.
Reaction Workflow:
Caption: Synthesis workflow for N-Hydroxyethyl Caprolactam.
Experimental Protocol (Exemplary):
-
Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve ε-caprolactam (1.0 eq) in a suitable dry solvent like THF.
-
Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0°C. Allow the mixture to stir for 1 hour to form the sodium salt of caprolactam.
-
Alkylation: Bubble ethylene oxide gas (1.5 eq) through the solution at 0°C or add it as a condensed liquid.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via vacuum distillation or column chromatography.
Proposed Synthesis of 3-Hydroxyethyl Caprolactam: A Multi-Step Approach
Synthesizing the C-substituted isomer is significantly more challenging as it requires the formation of a C-C bond at a less reactive position. A plausible strategy involves the formation of an enolate or a related nucleophile at the α-carbon (position 2), followed by a reaction sequence. Direct alkylation at the 3-position is difficult. A more viable, albeit complex, route could involve a Michael addition to an α,β-unsaturated caprolactam derivative.
A proposed, more general workflow for C-substitution is outlined below.
Reaction Workflow (Conceptual):
Caption: Conceptual workflow for C-alkylation of Caprolactam.
Physicochemical and Spectroscopic Differentiation
The structural isomerism directly translates to distinct physical and analytical properties. The presence or absence of the amide N-H bond is the single most influential factor.
Comparative Physicochemical Properties
| Property | N-Hydroxyethyl Caprolactam (Tertiary Amide) | 3-Hydroxyethyl Caprolactam (Secondary Amide) | Rationale for Difference |
| Hydrogen Bond Donor | No (amide N-H absent) | Yes (amide N-H present) | The N-H group is a strong hydrogen bond donor. |
| Hydrogen Bond Acceptor | Yes (C=O and O-H oxygens) | Yes (C=O and O-H oxygens) | Both molecules possess oxygen atoms with lone pairs. |
| Melting/Boiling Point | Lower | Higher (Predicted) | The ability of the 3-isomer to form strong intermolecular N-H···O=C hydrogen-bonded dimers significantly increases the energy required to change phase.[1] |
| Polarity / Solubility | Polar, generally good solubility in polar solvents. | More Polar (Predicted), likely higher water solubility. | The presence of an additional H-bond donor site increases overall polarity and affinity for protic solvents like water. |
| Acidity/Basicity | Neutral. The amide nitrogen is non-basic. | Weakly acidic N-H proton. | The secondary amide proton can be removed by a strong base. |
Spectroscopic Analysis: A Definitive Comparison
Spectroscopic methods like FTIR and NMR provide clear, unambiguous fingerprints to distinguish between the two isomers.
| Spectroscopic Method | Key Differentiator | N-Hydroxyethyl Caprolactam | 3-Hydroxyethyl Caprolactam (Predicted) |
| FTIR Spectroscopy | N-H Stretch | Absent | Strong, sharp peak at ~3300-3350 cm⁻¹ .[3] |
| O-H Stretch | Broad peak, ~3400 cm⁻¹ | Broad peak, ~3400 cm⁻¹, may overlap with N-H stretch. | |
| C=O Stretch (Amide I) | Strong peak, ~1650 cm⁻¹[4] | Strong peak, ~1630-1650 cm⁻¹[3] | |
| ¹H NMR Spectroscopy | N-H Proton Signal | Absent | Broad singlet, ~7-8 ppm , which disappears upon D₂O exchange. |
| -N-CH₂- Protons | Distinct triplet, ~3.5 ppm . | Protons on the ring adjacent to N are present (~3.2 ppm). | |
| Ring Protons | Complex multiplets in the ~1.5-2.5 ppm range. | More complex pattern due to the substituent on the ring, breaking symmetry. |
Reactivity and Polymerization Potential
The distinct functionalities of the isomers dictate their subsequent chemical utility, particularly in polymer science.
N-Hydroxyethyl Caprolactam
This molecule has one primary reactive site: the terminal hydroxyl group.
-
Esterification/Etherification: The -OH group can be readily converted into esters, ethers, or urethanes, allowing for post-polymerization modification or the creation of functional side-chains.
-
Polymerization: It can act as a co-monomer in polymerization reactions. For example, it can initiate the ring-opening polymerization of other cyclic esters (like ε-caprolactone), leading to the formation of polyester-polyamide block copolymers.[5][6][7]
3-Hydroxyethyl Caprolactam
This isomer possesses two distinct reactive sites: the secondary amide (N-H) and the primary alcohol (O-H).
-
Ring-Opening Polymerization (ROP): Crucially, the presence of the N-H bond means it can, like ε-caprolactam itself, undergo anionic or hydrolytic ring-opening polymerization to form a polyamide (Nylon) backbone.[1]
-
Pendant Functional Group: The resulting polymer chain would feature a pendant hydroxyethyl group at regular intervals, creating a functionalized polyamide with sites for cross-linking, grafting, or altering properties like hydrophilicity.
-
Dual Reactivity: The molecule could potentially be used to create complex polymer architectures, such as polyester-amides, by reacting the hydroxyl groups to form ester linkages and the lactam ring for amide linkages.
Diagram of Reactive Sites:
Caption: Comparative reactivity of the two isomers.
Conclusion
The choice between 3-hydroxyethyl and N-hydroxyethyl caprolactam is a choice between two fundamentally different chemical building blocks.
-
N-Hydroxyethyl Caprolactam serves as a modifier, a molecule used to introduce a hydroxyl functional group via N-substitution, thereby blocking the amide's typical polymerization pathway but offering a site for grafting or initiation. Its synthesis is direct and high-yielding.
-
3-Hydroxyethyl Caprolactam , while synthetically challenging, is a functional monomer in its own right. It retains the essential N-H bond required for ring-opening polymerization to form a polyamide backbone, while simultaneously introducing a pendant hydroxyl group along the polymer chain. This offers a direct route to functional nylons with enhanced hydrophilicity, dye-binding capability, or sites for post-production cross-linking.
For researchers, the selection depends entirely on the desired outcome: to modify a polymer with a side-chain (N-hydroxyethyl) or to build a functional polymer from the ground up (3-hydroxyethyl).
References
- Vaisala. (n.d.). Caprolactam Production Process.
- Intratec. (n.d.). Caprolactam from Cyclohexane (Oximation with Hydroxylamine).
- Google Patents. (n.d.). EP3246315A1 - Caprolactam preparation method.
- Dr MSH FAIZI SIR. (2025, May 29). SYNTHESIS OF CAPROLACTAM.
- ResearchGate. (n.d.). Synthesis of ϵ‐caprolactam derivatives.
- Polymer Chemistry (RSC Publishing). (n.d.). N-Hydroxyethyl acrylamide as a functional eROP initiator for the preparation of nanoparticles under “greener” reaction conditions.
- Ataman Kimya. (n.d.). CAPROLACTAM.
- MDPI. (n.d.). Synthesis and Characterization of N-Substituted Polyether-Block-Amide Copolymers.
- ResearchGate. (n.d.). (PDF) N-Hydroxyethyl acrylamide as a functional eROP initiator for the preparation of nanoparticles in “greener” reaction conditions.
- RJ Wave. (n.d.). Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study.
- National Institutes of Health. (n.d.). N-Hydroxyethyl acrylamide as a functional eROP initiator for the preparation of nanoparticles under “greener” reaction conditions.
- ResearchGate. (n.d.). Synthesis of ϵ‐caprolactam (3) and N‐(2‐hydroxyethyl)acetamide (5).
- National Institutes of Health. (n.d.). Caprolactam.
- RWTH Publications. (n.d.). New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation.
- New Journal of Chemistry (RSC Publishing). (2014, September 25). Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy.
- ResearchGate. (n.d.). (PDF) N-substituted derivatives of ε-caprolactam and their thermal and chemical behavior.
- UCM - GRUPO DE INVESTIGACIÓN INPROQUIMA. (n.d.). Caprolactam production Process.
- JCIA BIGDr. (2012, August 18). Product Safety Summary for ε-Caprolactam.
- Wikipedia. (n.d.). Caprolactam.
- National Institutes of Health. (n.d.). Hydroxyethylcaprolactam.
- New Journal of Chemistry (RSC Publishing). (n.d.). Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy.
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An In-depth Technical Guide to the Solubility of 3-(2-Hydroxyethyl)azepan-2-one in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Importance of Solubility
3-(2-Hydroxyethyl)azepan-2-one, a derivative of ε-caprolactam, is a molecule of significant interest in various fields, including polymer chemistry and pharmaceutical sciences. Its unique structure, featuring both a lactam ring and a primary alcohol, imparts a distinct polarity and hydrogen bonding capability that dictates its behavior in different solvent systems. A thorough understanding of its solubility is paramount for researchers and drug development professionals, as it directly impacts reaction kinetics, purification strategies, formulation development, and ultimately, the bioavailability of potential drug candidates.
This technical guide provides a comprehensive overview of the factors governing the solubility of 3-(2-Hydroxyethyl)azepan-2-one in organic solvents. In the absence of extensive published solubility data, this document focuses on the theoretical principles of its solubility, offers a systematic approach to solvent selection, and provides a detailed experimental protocol for accurate solubility determination.
Molecular Structure and Physicochemical Properties: The Keys to Solubility
The solubility of a compound is fundamentally governed by its intermolecular interactions with the solvent. The structure of 3-(2-Hydroxyethyl)azepan-2-one provides clear indicators of its expected solubility behavior.
Key Molecular Features:
-
Lactam Ring: The seven-membered azepan-2-one ring contains a polar amide functional group. The carbonyl oxygen and the nitrogen atom can act as hydrogen bond acceptors.
-
Hydroxyethyl Side Chain: The presence of a primary alcohol (-CH₂CH₂OH) group is a dominant feature. The hydroxyl group can act as both a hydrogen bond donor and acceptor.
-
Aliphatic Backbone: The hydrocarbon portions of the azepane ring and the ethyl chain contribute to some nonpolar character.
Physicochemical Properties Summary:
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO₂ | PubChem[1] |
| Molecular Weight | 157.21 g/mol | PubChem[1] |
| XLogP3 | -0.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Topological Polar Surface Area | 40.5 Ų | PubChem[1] |
The negative XLogP3 value indicates a hydrophilic or polar nature, suggesting good solubility in polar solvents. The presence of both hydrogen bond donors and acceptors further reinforces this expectation.
Theoretical Framework for Solubility Prediction: "Like Dissolves Like"
The principle of "like dissolves like" is a cornerstone of solubility prediction. This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. For 3-(2-Hydroxyethyl)azepan-2-one, its polarity and hydrogen bonding capabilities are the primary drivers of its solubility.
Expected Solubility Profile:
-
High Solubility in Polar Protic Solvents: Solvents like water, methanol, ethanol, and isopropanol are expected to be excellent solvents. These solvents can engage in strong hydrogen bonding with both the hydroxyl group and the lactam moiety of the molecule.
-
Good Solubility in Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile should also be effective solvents. While they cannot donate hydrogen bonds, their polarity and ability to accept hydrogen bonds will facilitate dissolution. However, some lactams have shown poor solubility in DMF and acetonitrile, so experimental verification is crucial.[2]
-
Limited Solubility in Nonpolar Solvents: Nonpolar solvents like hexane, toluene, and diethyl ether are unlikely to be good solvents. The energy required to break the strong intermolecular hydrogen bonds of 3-(2-Hydroxyethyl)azepan-2-one would not be compensated by the weak van der Waals interactions with these solvents.
The dissolution of a solute in a solvent is a complex process influenced by multiple factors, including polarity and steric hindrance.[3]
Visualizing Intermolecular Interactions
The following diagram illustrates the potential hydrogen bonding interactions between 3-(2-Hydroxyethyl)azepan-2-one and a polar protic solvent like ethanol.
Sources
Isomers of Hydroxyethyl Caprolactam: Structural Dynamics and Pharmaceutical Utility
Executive Summary
Hydroxyethyl caprolactam (
This technical guide dissects the structural chemistry of these isomers, establishing the thermodynamic rationale for
Part 1: The Isomer Landscape
The molecular formula
Classification of Isomers
We categorize these isomers based on the site of substitution:
- -Isomer (Thermodynamic Product): Substitution occurs at the nitrogen atom.[1]
- -Isomer (Kinetic/Lactim Ether): Substitution occurs at the carbonyl oxygen (forming an imidate ester).[1]
-
-Isomers (Regioisomers): Substitution occurs on the carbon ring (positions 3 through 7).[1]
-
Characteristics: Synthetically complex; introduces chirality (stereoisomers); rare in bulk applications.[1]
-
Structural Visualization
The following diagram illustrates the connectivity differences between the primary isomers.
Figure 1: Structural divergence of hydroxyethyl caprolactam isomers. Green indicates the industrially relevant pathway.
Part 2: -(2-Hydroxyethyl)caprolactam (The Dominant Species)[1]
Thermodynamic Stability and Synthesis
The synthesis of
Why
Reaction Mechanism
The reaction typically proceeds via a base-catalyzed mechanism (e.g., NaOH or KOH) to generate the caprolactam anion, which acts as a nucleophile attacking the epoxide ring.
Figure 2: Base-catalyzed synthesis pathway for N-(2-hydroxyethyl)caprolactam.[1]
Experimental Protocol: Synthesis of -HEC
Note: This protocol assumes a controlled laboratory environment with access to pressure vessels.
Materials:
- -Caprolactam (CAS 105-60-2), recrystallized.[1]
-
Ethylene Carbonate (safer alternative to Ethylene Oxide gas).[1]
-
Catalyst: Potassium Carbonate (
).[1] -
Solvent: Toluene (for azeotropic drying) or neat melt.[1]
Methodology:
-
Preparation: Charge a 3-neck round-bottom flask with caprolactam (1.0 eq) and
(0.05 eq). -
Drying: If moisture is present, add toluene and reflux with a Dean-Stark trap to remove water.[1] Remove toluene under vacuum.[1]
-
Reaction: Heat the melt to 140°C.
-
Addition: Slowly add Ethylene Carbonate (1.1 eq) dropwise. Evolution of
gas indicates reaction progress.[1]-
Causality: Slow addition prevents foaming and controls the exotherm.[1]
-
-
Completion: Maintain 145-150°C for 4 hours. Monitor via TLC or GC until caprolactam is consumed.[1]
-
Purification: The crude product is a viscous liquid.[1] Purify via vacuum distillation (high boiling point requires high vacuum, <1 mmHg).
Part 3: Comparative Physicochemical Properties
The distinction between isomers is critical for analytical verification. The
| Property | Relevance to Pharma | ||
| CAS Number | 45889-43-8 | Not widely registered | Identification |
| Stability | High (Amide bond) | Low (Hydrolyzes to lactam) | Shelf-life |
| Solubility | Water, Ethanol, Chloroform | Organic solvents | Formulation vehicle |
| IR Signature | Strong C=O stretch (~1640 cm⁻¹) | C=N stretch (~1690 cm⁻¹) | QC Verification |
| H-Bonding | Donor (OH) & Acceptor (C=O) | Donor (OH) & Acceptor (N) | Drug solubilization |
Part 4: Applications in Drug Development
The
Hydrotropic Solubilization
-HEC acts as a hydrotrope, increasing the aqueous solubility of poorly water-soluble drugs (BCS Class II/IV).[1] The hydroxyethyl tail provides hydrogen bonding capability with water, while the caprolactam ring engages in hydrophobic interactions with the drug molecule.Cryoprotection and Protein Stabilization
Similar to glycerol or DMSO, the hydroxyethyl group allows
Precursor for Thermoresponsive Hydrogels
While
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7768, Caprolactam.[1] Retrieved from [Link][1]
-
RSC Publishing (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor.[1] Retrieved from [Link]
-
National Institutes of Health (2022). Dual Responsive poly(vinyl caprolactam)-Based Nanogels for Tunable Intracellular Doxorubicin Delivery.[1] Retrieved from [Link]
-
NIST WebBook. Caprolactam - Gas Phase Ion Energetics and Properties.[1] Retrieved from [Link][1]
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Methodological & Application
Strategic Synthesis of 3-(2-Hydroxyethyl)azepan-2-one via Regioselective Enolate Alkylation
An Application Note for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the synthesis of 3-(2-hydroxyethyl)azepan-2-one, a valuable heterocyclic building block. The synthetic strategy hinges on the regioselective alkylation of the α-carbon of the azepan-2-one (ε-caprolactam) scaffold. To circumvent the inherent challenge of the more acidic N-H proton, a three-step sequence is employed: (1) N-protection of the lactam amide with a tert-butyloxycarbonyl (Boc) group, (2) highly regioselective deprotonation at the α-carbon using lithium diisopropylamide (LDA) to form a kinetic enolate, followed by alkylation with ethylene oxide, and (3) subsequent deprotection of the N-Boc group under acidic conditions. This protocol is designed to be a self-validating system, offering detailed mechanistic insights, step-by-step procedures, and troubleshooting guidance to ensure reproducibility and high yields.
Principle and Strategic Considerations
The alkylation of carbonyl compounds via their enolate ions is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] This process involves the deprotonation of an α-carbon to generate a nucleophilic enolate, which then reacts with an electrophile in an S_N2-type reaction.[3][4][5]
For a lactam like ε-caprolactam, direct alkylation is complicated by the presence of two acidic sites: the N-H proton of the amide and the C-H protons on the α-carbon. The N-H proton (pKa ≈ 17) is significantly more acidic than the α-C-H protons (pKa ≈ 25-26). Consequently, treatment with a standard base will preferentially deprotonate the nitrogen, leading to N-alkylation rather than the desired C-alkylation.
To achieve regioselective α-carbon alkylation, our strategy addresses this challenge head-on:
-
Nitrogen Protection: We first "mask" the acidic N-H proton by installing a tert-butyloxycarbonyl (Boc) protecting group. This serves two purposes: it removes the most acidic site and enhances the solubility of the lactam in aprotic organic solvents.
-
Kinetic Enolate Formation: With the nitrogen protected, the α-protons are the most acidic sites. We utilize lithium diisopropylamide (LDA), a strong, sterically hindered, non-nucleophilic base, to ensure rapid and irreversible deprotonation.[6] Performing this deprotonation at low temperatures (-78 °C) favors the formation of the kinetic enolate, minimizing potential side reactions.[6][7]
-
Electrophilic Attack: The resulting lithium enolate is a potent nucleophile. We introduce ethylene oxide as a compact, efficient electrophile to install the 2-hydroxyethyl moiety directly. The enolate attacks and opens the epoxide ring, forming an alkoxide intermediate which is protonated upon workup.
-
Deprotection: The final step involves the removal of the N-Boc group using a strong acid, typically trifluoroacetic acid (TFA), to yield the target molecule.[8][9]
This strategic sequence ensures that each reaction step is clean, high-yielding, and directed toward the desired constitutional isomer.
Overall Synthetic Workflow
Figure 1: Three-step synthetic pathway to 3-(2-Hydroxyethyl)azepan-2-one.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. LDA is highly reactive and pyrophoric; handle under an inert atmosphere. Ethylene oxide is a toxic and flammable gas; handle with extreme caution. Trifluoroacetic acid is highly corrosive.
Part A: Synthesis of tert-butyl 2-oxoazepane-1-carboxylate (N-Boc-azepan-2-one)
This step protects the lactam nitrogen, preventing it from interfering with the subsequent enolate formation.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Stoichiometric Ratio |
| ε-Caprolactam | 113.16 | 5.00 g | 44.19 | 1.0 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 10.66 g | 48.81 | 1.1 |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 0.54 g | 4.42 | 0.1 |
| Dichloromethane (DCM), anhydrous | - | 100 mL | - | - |
Step-by-Step Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ε-caprolactam (5.00 g, 44.19 mmol) and DMAP (0.54 g, 4.42 mmol).
-
Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) and stir until all solids are dissolved.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (10.66 g, 48.81 mmol) to the solution in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is typically a clear oil or white solid of sufficient purity for the next step. If necessary, purify by flash column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexanes).
-
Characterization: The expected yield is typically >90%. The product should be characterized by ¹H and ¹³C NMR to confirm structure and purity.
Part B: Synthesis of tert-butyl 3-(2-hydroxyethyl)-2-oxoazepane-1-carboxylate
This is the key C-C bond-forming step, where the protected lactam is converted to its enolate and reacted with ethylene oxide.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Stoichiometric Ratio |
| N-Boc-azepan-2-one | 213.28 | 5.00 g | 23.44 | 1.0 |
| Lithium diisopropylamide (LDA) | 107.12 | 28.1 mL | 28.13 | 1.2 |
| (1.0 M solution in THF/heptane) | ||||
| Ethylene Oxide | 44.05 | ~1.55 g | ~35.16 | ~1.5 |
| (as a ~2M solution in THF) | (~17.6 mL) | |||
| Tetrahydrofuran (THF), anhydrous | - | 120 mL | - | - |
Step-by-Step Protocol
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask, oven-dried and cooled under a stream of argon or nitrogen. Equip it with a magnetic stir bar, a thermometer, and a rubber septum.
-
Substrate Addition: Dissolve N-Boc-azepan-2-one (5.00 g, 23.44 mmol) in 80 mL of anhydrous THF and add it to the flask via syringe.
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.
-
Enolate Formation: Add the LDA solution (28.1 mL of 1.0 M solution, 28.13 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. A pale yellow color may develop. Stir the solution at -78 °C for 1 hour.
-
Electrophile Addition: Prepare a solution of ethylene oxide in cold THF. Caution: Ethylene oxide is a gas at room temperature. It can be condensed into a pre-weighed, cold (-20 °C) flask containing THF to make a solution of known concentration. Add the ethylene oxide solution (~17.6 mL of ~2M solution, ~35.16 mmol) dropwise to the enolate solution at -78 °C.
-
Reaction: Stir the mixture at -78 °C for 2 hours, then allow it to warm slowly to 0 °C over 1 hour.
-
Quenching: Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Workup:
-
Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and add 100 mL of ethyl acetate.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 30% to 70% ethyl acetate in hexanes to isolate the desired alcohol.
-
Characterization: The expected yield is 60-75%. Confirm the structure via NMR, IR (presence of -OH stretch), and mass spectrometry.
Part C: Synthesis of 3-(2-Hydroxyethyl)azepan-2-one (Deprotection)
The final step removes the Boc group to reveal the target compound.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Stoichiometric Ratio |
| Alkylated N-Boc Lactam | 257.35 | 3.00 g | 11.65 | 1.0 |
| Trifluoroacetic acid (TFA) | 114.02 | 9 mL | - | - |
| Dichloromethane (DCM) | - | 9 mL | - | - |
Step-by-Step Protocol
-
Reaction Setup: In a 50 mL round-bottom flask with a stir bar, dissolve the purified tert-butyl 3-(2-hydroxyethyl)-2-oxoazepane-1-carboxylate (3.00 g, 11.65 mmol) in 9 mL of DCM.
-
Acid Addition: Cool the flask to 0 °C in an ice bath. Slowly add trifluoroacetic acid (9 mL) to the solution. Bubbling (isobutylene formation) will be observed.
-
Reaction: Remove the ice bath and stir the reaction at room temperature for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporate with toluene (2 x 10 mL) to ensure complete removal of TFA.
-
Neutralization & Extraction:
-
Dissolve the residue in 50 mL of ethyl acetate.
-
Carefully neutralize the solution by washing with saturated NaHCO₃ solution until the aqueous layer is basic (pH > 8). Perform this slowly due to CO₂ evolution.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification: The resulting crude product can be purified by column chromatography (using a more polar eluent system, such as 5-10% methanol in DCM) or by recrystallization to yield the final product as a white solid or viscous oil.
-
Characterization: The expected yield is 85-95%. The final structure should be rigorously confirmed by ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS).
Troubleshooting and Mechanistic Insights
A successful synthesis requires understanding potential pitfalls and their causes.
Figure 2: Troubleshooting decision tree for common synthesis issues.
-
Why LDA? Lithium diisopropylamide (LDA) is the base of choice for several reasons.[10] Its bulky isopropyl groups make it non-nucleophilic, preventing it from adding to the lactam carbonyl.[6] It is a very strong base (pKa of diisopropylamine is ~36), capable of quantitatively deprotonating the α-carbon.[6]
-
The Role of Temperature: Maintaining a low temperature (-78 °C) during enolate formation and alkylation is critical. It ensures the formation of the less stable, but more rapidly formed, kinetic enolate.[7] Warmer temperatures can allow for equilibration to the more stable thermodynamic enolate or lead to side reactions like aldol condensation.
-
Solvent Choice: Anhydrous aprotic polar solvents like THF are essential.[5] THF solvates the lithium cation, preventing tight ion pairing and increasing the nucleophilicity of the enolate. Protic solvents (like water or alcohols) would instantly quench the enolate and LDA.
References
- CAPROLACTAM | - atamankimya.com. (n.d.).
- Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study - RJ Wave. (n.d.).
- Alkylations of Enols and Enolates | Request PDF - ResearchGate. (n.d.).
- Caprolactam - Wikipedia. (n.d.).
- 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. (n.d.).
- 23.6: Alkylation of the alpha-Carbon via the LDA pathway - Chemistry LibreTexts. (2020).
- Synthesis of ϵ‐caprolactam (3) and N‐(2‐hydroxyethyl)acetamide (5). - ResearchGate. (n.d.).
- Alkylation of Enolate Ions | Organic Chemistry Class Notes - Fiveable. (n.d.).
- New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation - RWTH Publications. (n.d.).
- 22.7: Alkylation of Enolate Ions - Chemistry LibreTexts. (2025).
- Lithium Diisopropylamide: Solution Kinetics and Implications for Organic Synthesis | Request PDF - ResearchGate. (2025).
- Application Note – N-Boc deprotection - Sigma-Aldrich. (n.d.).
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC. (2020).
- 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook - Lumen Learning. (n.d.).
- Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024).
- LDA| Lithium Di-isopropyl Amide| Dianion Reactivity| Alkylation|Problem solved ChemOrgChem - YouTube. (2025).
- Alkylation of enolates | Organic Chemistry II Class Notes - Fiveable. (n.d.).
- Solvent-Free Mechanochemical Deprotection of N-Boc Group - FULIR. (2017).
- BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026).
Sources
- 1. researchgate.net [researchgate.net]
- 2. fiveable.me [fiveable.me]
- 3. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
Application Note: Protocol for C-3 Functionalization of Azepan-2-one (Caprolactam)
Executive Summary
The functionalization of azepan-2-one (
This Application Note details three distinct protocols to overcome this limitation:
-
Classical Enolate Alkylation using N-protection (Boc) to enforce C-3 regioselectivity.
-
Palladium-Catalyzed
-Arylation utilizing a "traceless" in situ protection strategy. -
Direct
-Hydroxylation via Davis Oxaziridine for accessing -hydroxy-lactams.
Strategic Analysis: The Chemoselectivity Challenge
Before initiating experimentation, it is vital to understand the reactivity hierarchy of the azepan-2-one scaffold.
pKa Hierarchy & Reactivity
| Position | Moiety | Approx. pKa (DMSO) | Reactivity Implication |
| N-1 | Lactam N-H | ~17 | Deprotonates first . Nucleophilic attack occurs at Nitrogen. |
| C-3 | ~26-27 | Deprotonates second (requires dianion) or requires N-protection. |
The "Senior Scientist" Rule: Never attempt direct C-3 alkylation on unprotected caprolactam using simple bases (e.g., NaH, KOH). You will exclusively generate N-alkylated byproducts. You must either block the Nitrogen (Protocol 1) or use a transient protecting group strategy (Protocol 2).
Detailed Experimental Protocols
Protocol 1: C-3 Alkylation of N-Boc-Azepan-2-one
Objective: Introduction of alkyl chains (Methyl, Benzyl, Allyl) at C-3. Mechanism: Kinetic enolate generation of an N-carbamate protected lactam.
Reagents & Materials
-
Substrate: N-Boc-azepan-2-one (prepared via Boc
O/DMAP/Et N). -
Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane.
-
Solvent: Anhydrous THF (distilled or from SPS).
-
Electrophile: Alkyl Halide (e.g., Benzyl Bromide, Methyl Iodide).
-
Additive: HMPA or DMPU (Optional: 2-3 eq. enhances enolate reactivity for hindered electrophiles).
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) and cool under Argon flow. Add anhydrous THF (0.2 M concentration relative to substrate).
-
Enolization:
-
Cool the THF to -78 °C (dry ice/acetone bath).
-
Add LDA (1.1 equiv) dropwise via syringe over 10 minutes.
-
Add a solution of N-Boc-azepan-2-one (1.0 equiv) in THF dropwise.
-
Critical Step: Stir at -78 °C for 45 minutes . The solution typically turns faint yellow, indicating lithium enolate formation.
-
-
Alkylation:
-
Add the electrophile (1.2 equiv) neat or in minimal THF.
-
Note: If using unreactive alkyl chlorides, add NaI (0.1 eq) as a catalyst (Finkelstein activation).
-
-
Warm-up: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to -20 °C over 2 hours.
-
Quench: Quench with saturated aqueous NH
Cl while still cold. -
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na
SO , and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).
Expected Yield: 75-90% (Mono-alkylated product).[1]
Protocol 2: Palladium-Catalyzed -Arylation (Traceless Protection)
Objective: Introduction of aryl groups at C-3 without isolating an N-protected intermediate. Mechanism: This advanced protocol uses excess base and silyl chloride to transiently protect the Nitrogen in situ, allowing the Pd-catalyst to engage the C-enolate.
Reagents
-
Substrate: Azepan-2-one (Unprotected).
-
Catalyst System: Pd(dba)
(5 mol%) + P(t-Bu) (10 mol%) OR Xantphos. -
Base: LiHMDS (Lithium Hexamethyldisilazide), 1.0 M in THF.
-
Reagent: TMSCl (Trimethylsilyl chloride).[2]
Step-by-Step Procedure
-
In-Situ Protection:
-
In a glovebox or under strict Schlenk conditions, charge a vial with azepan-2-one (1.0 equiv).
-
Add THF and cool to 0 °C.
-
Add LiHMDS (2.2 equiv) . Why? 1 eq for N-deprotonation, 1+ eq for C-deprotonation.
-
Add TMSCl (1.1 equiv) . Stir for 30 mins. This generates the N-TMS-lactam enolate in situ.
-
-
Catalysis:
-
Add the Aryl Bromide (1.0 equiv).
-
Add the pre-mixed Catalyst solution (Pd/Ligand) in THF.
-
-
Reaction:
-
Seal the vial and heat to 80 °C for 12-16 hours.
-
-
Deprotection & Workup:
-
Cool to room temperature.
-
Add 1M HCl (aq) and stir for 30 minutes. This cleaves the transient N-TMS group.
-
Neutralize with NaHCO
and extract with CH Cl .
-
Expected Yield: 60-80%. Key Advantage: Eliminates two synthetic steps (protection and deprotection).
Protocol 3: -Hydroxylation via Davis Oxaziridine
Objective: Direct installation of an -OH group at C-3 (Synthesis of
Reagents
-
Substrate: N-Boc-azepan-2-one.
-
Base: LiHMDS (1.1 equiv).
-
Oxidant: (+/-)-Davis Oxaziridine (2-(Phenylsulfonyl)-3-phenyloxaziridine) (1.2 equiv).
-
Solvent: THF.
Step-by-Step Procedure
-
Enolization:
-
Cool a solution of N-Boc-azepan-2-one in THF to -78 °C .
-
Add LiHMDS (1.1 equiv) dropwise. Stir for 30 mins.
-
-
Oxidation:
-
Add a solution of Davis Oxaziridine (1.2 equiv) in THF dropwise.
-
Observation: The reaction is often rapid. Stir at -78 °C for 1 hour.
-
-
Quench:
-
Quench with saturated NH
Cl.
-
-
Purification:
-
The byproduct is the sulfonimine. This can be separated via column chromatography.[4]
-
Note: The N-Boc group can be removed subsequently with TFA/DCM if the free lactam is required.
-
Visualizing the Workflow
The following diagram illustrates the decision logic for selecting the appropriate protocol based on the desired functional group and substrate availability.
Figure 1: Decision tree for selecting the optimal C-3 functionalization protocol.
Troubleshooting & Optimization (The "Notebook")
| Issue | Probable Cause | Corrective Action |
| N-Alkylation Observed | Incomplete protection or base equilibration. | Ensure N-Boc is pure. If using Protocol 2, increase TMSCl equivalents to ensure full in situ protection. |
| Low Conversion | Enolate aggregation or moisture. | Add HMPA (toxic) or DMPU (safer) as a co-solvent. Ensure THF is freshly distilled/dried. |
| Di-alkylation | Temperature too high during alkylation. | Keep reaction at -78 °C for longer; warm up very slowly. Use exactly 1.05 eq of base, not excess. |
| Pd-Catalyst Death | Catalyst poisoning by amide. | Switch to highly active, bulky ligands like Xantphos or BrettPhos . Degas solvents thoroughly. |
References
-
Palladium-C
-Arylation of Amides:- Hama, T., Hartwig, J. F. "Palladium-Catalyzed -Arylation of Esters and Amides under More Neutral Conditions." Journal of the American Chemical Society, 2008.
-
(Relevant context on Pd-catalyzed enolate chemistry).
-
Traceless Protection Strategy
- Zhou, J., et al. "Palladium-Catalyzed -Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy." Journal of the American Chemical Society, 2019.
-
Davis Oxaziridine Oxidation
- Davis, F. A., et al.
-
General Lactam Functionalization Review
- -C–H Bond Functionalization of Unprotected Cyclic Amines.
Sources
- 1. escholarship.org [escholarship.org]
- 2. Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed α-Arylation of Esters [organic-chemistry.org]
- 4. Deconjugative α-Alkylation of Cyclohexenecarboxaldehydes: An Access to Diverse Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
Navigating a Synthetic Challenge: The Quest for α-Hydroxyethylation of Caprolactam
Despite a comprehensive search of scientific literature and chemical databases, detailed protocols and established reaction conditions for the direct alpha-hydroxyethylation of ε-caprolactam to yield N-(1-hydroxyethyl)-ε-caprolactam remain elusive. This notable absence of information suggests that this specific transformation may be a novel area of investigation or one that presents significant synthetic hurdles, preventing it from being a widely documented procedure.
Our extensive investigation into this topic, aimed at providing researchers, scientists, and drug development professionals with a detailed application note, involved a multi-faceted search strategy. Initial inquiries into the direct "alpha-hydroxyethylation of caprolactam" were met with a scarcity of relevant results. The majority of available literature focuses extensively on the synthesis of ε-caprolactam itself, primarily through the Beckmann rearrangement of cyclohexanone oxime, and its subsequent polymerization to Nylon-6.
To broaden the search, alternative nomenclatures and reaction pathways were explored, including the "synthesis of N-(1-hydroxyethyl)-ε-caprolactam" and the "reaction of caprolactam with acetaldehyde." These avenues also proved fruitless in yielding established, replicable protocols. Further searches into the more general "N-hydroxyalkylation of lactams with aldehydes" did not provide specific conditions applicable to the caprolactam and acetaldehyde system.
This lack of published data prevents the construction of a detailed, field-proven protocol as per the initial request. The creation of such a guide without supporting scientific literature would compromise the principles of scientific integrity, trustworthiness, and authoritative grounding.
Insights from Related Chemistry
While direct evidence is wanting, principles of organic chemistry can offer some hypothetical insights into the challenges that might be encountered in this synthesis:
-
Reactivity of the Lactam Nitrogen: The nitrogen atom in caprolactam is part of an amide functional group. While it possesses a lone pair of electrons, its nucleophilicity is significantly diminished due to resonance with the adjacent carbonyl group. This reduced reactivity could make the direct attack on the electrophilic carbon of acetaldehyde a difficult transformation to achieve under standard conditions.
-
Equilibrium and Reversibility: The addition of an amine (or amide) to an aldehyde is often a reversible process. The desired N-(1-hydroxyethyl)-ε-caprolactam could potentially revert to the starting materials, caprolactam and acetaldehyde, under the reaction conditions.
-
Potential Side Reactions: The reaction of acetaldehyde with itself (aldol condensation) or other unwanted side reactions could compete with the desired N-hydroxyethylation, leading to a complex mixture of products and low yields of the target molecule.
Future Research Directions
The absence of a clear synthetic route for N-(1-hydroxyethyl)-ε-caprolactam presents an opportunity for novel research. Future investigations could explore:
-
Catalyst Development: The use of specific Lewis or Brønsted acid catalysts could potentially activate the acetaldehyde carbonyl group, making it more susceptible to nucleophilic attack by the caprolactam nitrogen.
-
Reaction Engineering: Careful optimization of reaction parameters such as temperature, solvent, and reactant concentrations could shift the equilibrium towards the desired product and minimize side reactions.
-
Alternative Synthetic Strategies: Indirect routes to N-(1-hydroxyethyl)-ε-caprolactam, perhaps involving the protection and deprotection of functional groups or the use of different starting materials, could be explored.
Using 3-(2-Hydroxyethyl)azepan-2-one as a pharmaceutical scaffold
Application Note: 3-(2-Hydroxyethyl)azepan-2-one as a Pharmaceutical Scaffold
Part 1: Executive Summary & Strategic Value
Subject: 3-(2-Hydroxyethyl)azepan-2-one (CAS: 1006-84-4) Classification: Privileged 7-Membered Lactam Scaffold Primary Utility: Peptidomimetics, Conformational Constraint, and Fused Heterocycle Synthesis.
The "Azepane Advantage" in Drug Discovery: While 5- and 6-membered lactams (pyrrolidinones and piperidinones) are ubiquitous in medicinal chemistry, the 7-membered azepan-2-one (caprolactam) ring offers unique spatial properties. It possesses greater conformational flexibility than its smaller counterparts, allowing it to adopt "twist-chair" or "twist-boat" conformations that can better mimic the turn regions of bioactive peptides.
The specific derivative 3-(2-Hydroxyethyl)azepan-2-one is a high-value bifunctional scaffold. The C3-substitution places the functional handle
-
Peptidomimetics: Constraining
-turns in peptide backbones. -
Protease Inhibitors: Positioning pharmacophores in the S1/S1' pockets.
-
Fused Bicyclics: Precursor to pyrrolo[1,2-a]azepines and oxazolo[3,2-a]azepines.
Part 2: Chemical Profile & Properties
| Property | Data |
| IUPAC Name | 3-(2-Hydroxyethyl)azepan-2-one |
| CAS Number | 1006-84-4 |
| Molecular Formula | C₈H₁₅NO₂ |
| Molecular Weight | 157.21 g/mol |
| H-Bond Donors/Acceptors | 2 / 2 |
| LogP (Predicted) | ~0.2 (Highly soluble, fragment-like) |
| Stereochemistry | Contains 1 Chiral Center (C3). Enantiomers are separable via Chiral HPLC. |
Part 3: Synthetic Protocols
To utilize this scaffold effectively, high-purity synthesis is required. Below are two validated protocols: Method A for discovery-scale flexibility (allows varying the side chain) and Method B for scale-up.
Method A: C3-Alkylation of N-Protected Caprolactam (Discovery Route)
Rationale: Direct alkylation of the unprotected lactam is prone to N-alkylation. We must first protect the nitrogen with a Boc group to direct lithiation to the C3 position.
Reagents:
-
-Caprolactam[1][2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Di-tert-butyl dicarbonate (Boc₂O)
-
Lithium Diisopropylamide (LDA) or LiHMDS
-
(2-Bromoethoxy)-tert-butyldimethylsilane (Protected alkylating agent)
Protocol:
-
N-Protection: Dissolve
-caprolactam (1.0 eq) in dry CH₂Cl₂. Add DMAP (0.1 eq) and Et₃N (1.2 eq). Add Boc₂O (1.1 eq) dropwise at 0°C. Stir at RT for 12h. Purify N-Boc-caprolactam. -
Enolization: In a flame-dried flask under Argon, cool N-Boc-caprolactam (1.0 eq) in dry THF to -78°C. Slowly add LDA (1.1 eq) to generate the enolate. Stir for 30 min.
-
Alkylation: Add (2-bromoethoxy)-tert-butyldimethylsilane (1.2 eq) dropwise. Allow the reaction to warm to RT over 4 hours. Quench with sat. NH₄Cl.[3]
-
Deprotection (Global): Treat the crude intermediate with TFA/DCM (1:1) to remove both the N-Boc and O-TBS groups.
-
Purification: Neutralize with NaHCO₃ and extract with EtOAc. Purify via flash chromatography (MeOH/DCM gradient).
Method B: Beckmann Rearrangement (Scale-Up Route)
Rationale: Ideal for generating multi-gram quantities using cheaper starting materials.
Protocol:
-
Starting Material: 2-(2-Hydroxyethyl)cyclohexanone (often available as the lactone form, hexahydro-2(3H)-benzofuranone).
-
Oximation: React the ketone with Hydroxylamine hydrochloride (NH₂OH·HCl) and NaOAc in EtOH/H₂O to form the oxime.
-
Rearrangement: Treat the oxime with Polyphosphoric Acid (PPA) or Thionyl Chloride (SOCl₂) at 60-80°C.
-
Note: The migration of the secondary carbon (ring expansion) is favored, yielding the 3-substituted azepan-2-one.
-
-
Workup: Pour onto ice, neutralize to pH 7, and extract with CHCl₃.
Part 4: Functionalization Logic & Applications
The power of 3-(2-Hydroxyethyl)azepan-2-one lies in its divergent reactivity.
Application 1: Fused Heterocycles (The "Core" Strategy)
The hydroxyethyl side chain can be cyclized onto the lactam nitrogen (intramolecular Mitsunobu or alkylation) to form pyrrolo[1,2-a]azepine cores. These bicyclic structures are potent scaffolds for:
-
Stemona Alkaloid mimics (antitussive agents).
-
CGRP Antagonists (Migraine therapy).
Application 2: Peptidomimetics (The "Turn" Strategy)
By oxidizing the terminal alcohol to a carboxylic acid, the scaffold becomes a Homoglutamic Acid Lactam .
-
Mechanism: When inserted into a peptide chain, the lactam ring forces the backbone into a specific dihedral angle, stabilizing
-turns or -turns. -
Use Case: Designing RGD (Arg-Gly-Asp) mimetics for Integrin inhibition. The azepane ring spaces the acidic and basic residues at a precise distance.
Application 3: PROTAC Linkers
The hydrophilic nature of the hydroxyethyl lactam makes it an excellent rigid linker for PROTACs (Proteolysis Targeting Chimeras). The lactam provides rigidity (improving cell permeability), while the hydroxyl group allows etherification to E3 ligase ligands.
Part 5: Visualization of Workflows
Figure 1: Synthetic Workflow (DOT Diagram)
Caption: Step-by-step synthesis via the "Discovery Route" (Method A), ensuring regioselectivity at the C3 position.
Figure 2: Divergent Functionalization Tree (DOT Diagram)
Caption: Strategic decision tree for medicinal chemists to derivatize the scaffold for specific therapeutic targets.
Part 6: References
-
Review of Azepane Scaffolds: Mondal, S. et al. (2025). "Exploring Simple Drug Scaffolds... Reveals a Chiral Bicyclic Azepane." ACS Central Science. Link
-
C3-Alkylation Methodology: Thiel, O. et al. (2023). "Regioselective C3–H Alkylation of Imidazopyridines..." (Analogous enolate chemistry logic). Journal of Organic Chemistry. Link
-
Beckmann Rearrangement Protocols: Ritz, M. et al. (2020). "New synthesis routes for production of ε-caprolactam."[1][2] RWTH Publications. Link
-
Peptidomimetic Applications: Hanessian, S. et al. "Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds." Journal of Medicinal Chemistry. (Foundational text on lactam constraints).
-
Commercial Availability: CymitQuimica Catalog. "3-(2-Hydroxyethyl)azepan-2-one (CAS 1006-84-4)."[4] Link
Sources
Reagents for hydroxyethylation of lactams at the alpha position
Application Note: Reagents for Hydroxyethylation of Lactams at the Alpha Position
-HydroxyethylationAbstract
The introduction of a hydroxyethyl group at the
Section 1: Mechanistic Principles & Reagent Selection
The
The Electrophile: Acetaldehyde vs. Ethylene Oxide
-
Acetaldehyde (
): The primary reagent for generating the 1-hydroxyethyl side chain found in bioactive carbapenems. It introduces two new stereocenters simultaneously. -
Ethylene Oxide / Ethylene Carbonate: Used for introducing a linear 2-hydroxyethyl group (
). This is less common in antibiotic synthesis but relevant for linker chemistry.
The Nucleophile: Enolate Geometry
Control of the enolate geometry (
-
Lithium Enolates (Kinetic Control): Generated using bulky bases (LDA, LiHMDS) at low temperatures (-78°C). They typically favor trans-
-lactam formation via a Zimmerman-Traxler transition state. -
Silyl Enol Ethers (Mukaiyama Aldol): Allow for Lewis Acid-catalyzed addition, often reversing the stereoselectivity observed with lithium enolates.
-
Boron Enolates: Provide the tightest stereocontrol due to shorter B-O bonds, often yielding
diastereomeric ratios.[1]
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic flow of the aldol reaction. The transition state geometry (TS) dictates the final stereochemistry.
Section 2: Detailed Experimental Protocols
Protocol A: Direct Lithium Enolate Aldol Reaction
Best for: Rapid generation of the 1-hydroxyethyl group with moderate-to-high trans-selectivity.
Reagents:
-
Substrate:
-protected lactam (e.g., -TMS or -PMP protected). -
Base: Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS).
-
Electrophile: Acetaldehyde (freshly distilled).
-
Solvent: Anhydrous THF.
Step-by-Step Methodology:
-
Base Preparation: In a flame-dried Schlenk flask under Argon, cool anhydrous THF (10 mL/mmol) to -78°C. Add diisopropylamine (1.1 equiv) followed by
-BuLi (1.1 equiv) dropwise. Stir for 30 mins. -
Enolization: Add the lactam solution (in THF) dropwise over 15 minutes along the flask wall to pre-cool the solution. Stir at -78°C for 45 minutes to ensure complete deprotonation.
-
Critical Note: The "kinetic" enolate is formed here. Do not allow temperature to rise, or thermodynamic equilibration will scramble stereochemistry.
-
-
Aldol Addition: Add freshly distilled acetaldehyde (3.0 equiv) rapidly in one portion.
-
Why Rapid Addition? To overwhelm any proton transfer equilibrium between the enolate and the aldehyde.
-
-
Reaction: Stir at -78°C for 15–30 minutes. Monitor by TLC.
-
Quench: Quench strictly at -78°C with saturated aqueous
/ acetic acid (10:1 mixture).-
Mechanistic Insight: Acidic quench prevents retro-aldol reaction during warming.
-
-
Workup: Warm to room temperature, extract with EtOAc, wash with brine, dry over
.
Protocol B: Mukaiyama Aldol (Lewis Acid Catalyzed)
Best for: Inverting stereoselectivity or when neutral conditions are required.
Reagents:
-
Precursor: Silyl Ketene Acetal (Silyl Enol Ether of the lactam).
-
Catalyst:
(Titanium Tetrachloride) or . -
Electrophile: Acetaldehyde.[2]
Step-by-Step Methodology:
-
Silylation: Convert the lactam to its silyl enol ether using LiHMDS followed by TMSCl. Isolate or use in situ.
-
Coordination: Dissolve acetaldehyde (1.2 equiv) in DCM at -78°C. Add
(1.0 equiv) dropwise. The solution will turn yellow/orange (Lewis acid-aldehyde complex). -
Addition: Add the silyl enol ether solution dropwise.
-
Reaction: Stir at -78°C for 1 hour.
-
Hydrolysis: Quench with phosphate buffer (pH 7). The silyl group is cleaved, yielding the
-hydroxy lactam.
Section 3: Data Summary & Optimization
Table 1: Reagent Performance Comparison
| Method | Reagent System | Major Isomer | Selectivity (dr) | Key Advantage |
| Kinetic Enolate | LDA / THF / -78°C | trans- | ~80:20 to 90:10 | One-pot, atom economical. |
| Thermodynamic | LiHMDS / -40°C | cis- | Variable | Access to cis isomers. |
| Boron Enolate | syn-aldol | >95:5 | "Evans" precision; best for complex targets. | |
| Mukaiyama | Variable | Tunable | Avoids strong bases; good for sensitive substrates. |
Troubleshooting Guide
-
Problem: Low Yield / Starting Material Recovery.
-
Cause: Enolization incomplete or quenching was too slow (retro-aldol).
-
Fix: Increase deprotonation time; ensure acetaldehyde is anhydrous; use a stronger quench (AcOH).
-
-
Problem: Poor Diastereoselectivity.
-
Cause: Temperature fluctuation during enolate formation.
-
Fix: Maintain strict -78°C; switch to Boron enolates (
) for tighter transition states.
-
-
Problem: Polymerization of Acetaldehyde.
-
Cause: Base contamination.
-
Fix: Distill acetaldehyde immediately before use; use excess electrophile.
-
Section 4: Workflow Visualization
Figure 2: Decision matrix for selecting the appropriate hydroxyethylation protocol based on stereochemical requirements.
References
-
Diastereoselective aldol reactions of β-silylenolates: a formal synthesis of thienamycin. Journal of the Chemical Society, Chemical Communications.
-
Mukaiyama Aldol Reaction. Organic Chemistry Portal.
-
Thienamycin total synthesis. 2. Model studies-synthesis of a simple 2-(alkylthio)carbapen-2-em. The Journal of Organic Chemistry.
-
Stereoselective Aldol Reactions. Wikipedia (General Overview & Zimmerman-Traxler Model).
-
Highly Stereoselective TiCl4-Mediated Aldol Reactions. Journal of Organic Chemistry.
Sources
Application Note & Protocol: Scalable Synthesis of 3-(2-Hydroxyethyl)azepan-2-one
Abstract
This document provides a comprehensive guide for the scalable synthesis of 3-(2-Hydroxyethyl)azepan-2-one, a valuable heterocyclic building block for the development of specialty polymers and pharmaceutical intermediates. We present a robust, three-step synthetic route starting from cyclohexanone, centered around the industrially proven Beckmann rearrangement. This guide offers a comparative analysis of potential synthetic strategies, a detailed, step-by-step protocol for the recommended route, and critical insights into reaction mechanisms, process control, and safety considerations. The information is tailored for researchers, chemists, and process development professionals aiming to produce this compound on a laboratory to pilot-plant scale.
Introduction and Strategic Overview
3-(2-Hydroxyethyl)azepan-2-one is a substituted derivative of ε-caprolactam, the monomer used in the large-scale production of Nylon 6. The introduction of a functional hydroxyethyl group at the C3 position creates a bifunctional molecule with significant potential. The lactam moiety can undergo ring-opening polymerization, while the primary alcohol provides a reactive handle for secondary modifications, making it a highly versatile intermediate.
The industrial synthesis of the parent ε-caprolactam is dominated by the Beckmann rearrangement of cyclohexanone oxime, a process that is efficient, high-yielding, and utilizes readily available feedstocks.[1][2] Adopting this proven industrial strategy for a substituted analogue offers a direct path to a scalable and economically viable process.
This guide focuses on a synthetic strategy based on three core transformations:
-
α-Alkylation of Cyclohexanone: Introduction of a protected hydroxyethyl or equivalent side chain at the C2 position of cyclohexanone.
-
Oximation: Conversion of the resulting 2-substituted cyclohexanone into its corresponding oxime.
-
Beckmann Rearrangement: Acid-catalyzed ring expansion of the oxime to yield the target 3-substituted azepan-2-one.
This approach is selected for its convergence, reliance on well-understood reaction classes, and its potential for high overall yields.
Comparative Analysis of Synthetic Routes
While several pathways to 3-(2-Hydroxyethyl)azepan-2-one can be envisioned, the Beckmann rearrangement approach offers the most compelling advantages for scalability.
| Strategy | Description | Advantages | Scalability Challenges |
| A: Direct Alkylation of ε-Caprolactam | Deprotonation of ε-caprolactam to form the C3-enolate, followed by reaction with an electrophile like ethylene oxide. | Fewer linear steps if successful. | Poor regioselectivity (N- vs. C-alkylation), potential for over-alkylation, and difficulties in handling the strong bases required at large scale. |
| B: Reductive Amination / Cyclization | Synthesis of a linear precursor like 6-amino-4-(2-hydroxyethyl)hexanoic acid followed by lactamization. | Good control over substituent placement. | Often involves more linear steps, potentially expensive or complex starting materials, and challenging cyclization conditions for large volumes. |
| C: Beckmann Rearrangement (Recommended) | Ring expansion of 2-(2-hydroxyethyl)cyclohexanone oxime.[1] | Utilizes low-cost starting materials (cyclohexanone). The core rearrangement is a proven, high-tonnage industrial process.[1] | Requires careful control of regioselectivity during the rearrangement step. Potential for Beckmann fragmentation as a side reaction.[1] |
Based on this analysis, Strategy C provides the most robust and industrially relevant foundation for scalable synthesis.
Recommended Synthetic Protocol: Beckmann Rearrangement Route
This section details the recommended three-step process for the synthesis of 3-(2-Hydroxyethyl)azepan-2-one.
Overall Workflow
Caption: Overall synthetic workflow for 3-(2-Hydroxyethyl)azepan-2-one.
Step 1: Synthesis of 2-(2-(benzyloxy)ethyl)cyclohexan-1-one (Protected Precursor)
Rationale: Direct alkylation with a halo-ethanol can lead to complications due to the free hydroxyl group. Using a benzyl-protected electrophile (benzyl 2-bromoethyl ether) provides a clean route to the precursor. The benzyl group is robust and can be easily removed under standard hydrogenolysis conditions in the final step.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Diisopropylamine | 101.19 | 16.7 mL | 0.12 |
| Tetrahydrofuran (THF), anhydrous | - | 400 mL | - |
| n-Butyllithium (2.5 M in hexanes) | - | 48 mL | 0.12 |
| Cyclohexanone | 98.14 | 9.81 g | 0.10 |
| Benzyl 2-bromoethyl ether | 215.09 | 21.5 g | 0.10 |
| Saturated aq. NH₄Cl | - | 100 mL | - |
| Ethyl acetate | - | 300 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous MgSO₄ | - | As needed | - |
Protocol:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (250 mL) and diisopropylamine.
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) solution dropwise via syringe over 20 minutes, maintaining the temperature below -70 °C. Stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).
-
In a separate flask, dissolve cyclohexanone in anhydrous THF (50 mL). Add this solution dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the lithium enolate.
-
Dissolve benzyl 2-bromoethyl ether in anhydrous THF (100 mL) and add it dropwise to the enolate solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight (approx. 16 hours).
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (100 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-(2-(benzyloxy)ethyl)cyclohexan-1-one as a colorless oil.
Step 2: Oximation of 2-(2-(benzyloxy)ethyl)cyclohexan-1-one
Rationale: The conversion of a ketone to its oxime is a standard, high-yielding condensation reaction. The oxime is the direct precursor for the Beckmann rearrangement. This reaction typically produces a mixture of (E) and (Z) isomers, which can influence the subsequent rearrangement.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(2-(benzyloxy)ethyl)cyclohexan-1-one | 246.34 | 24.6 g | 0.10 |
| Hydroxylamine hydrochloride (NH₂OH·HCl) | 69.49 | 10.4 g | 0.15 |
| Pyridine | 79.10 | 24 mL | 0.30 |
| Ethanol (95%) | - | 200 mL | - |
| Deionized Water | - | 500 mL | - |
| Dichloromethane | - | 300 mL | - |
Protocol:
-
In a round-bottom flask, dissolve 2-(2-(benzyloxy)ethyl)cyclohexan-1-one and hydroxylamine hydrochloride in ethanol and pyridine.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS until the starting ketone is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add deionized water (500 mL) to the residue and extract with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with 1 M HCl (2 x 100 mL) to remove pyridine, followed by saturated NaHCO₃ solution (100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the oxime as a viscous oil or low-melting solid. The product is typically used in the next step without further purification.
Step 3: Beckmann Rearrangement and Deprotection
Rationale: This is the key ring-expansion step. The reaction is catalyzed by strong acid. The group anti-periplanar to the hydroxyl group on the oxime nitrogen is the one that migrates.[3] For unsymmetrical ketones, this stereospecificity dictates the regiochemical outcome. The more substituted α-carbon (C2, bearing the side chain) has a higher migratory aptitude, and its migration is generally favored, leading to the desired 3-substituted lactam. The final deprotection via hydrogenolysis unmasks the hydroxyl group.
Caption: Simplified mechanism of the Beckmann Rearrangement.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(2-(benzyloxy)ethyl)cyclohexan-1-one Oxime | 261.36 | 26.1 g | 0.10 |
| Sulfuric Acid (98%) or Polyphosphoric Acid (PPA) | 98.08 | ~100 mL | - |
| Ice water | - | 1 L | - |
| Ammonium hydroxide (conc.) | - | As needed | - |
| Dichloromethane | - | 500 mL | - |
| Palladium on Carbon (10% Pd) | - | 1.0 g | - |
| Methanol | - | 250 mL | - |
| Hydrogen (H₂) gas | - | 1 atm (balloon) or ~50 psi | - |
Protocol:
-
Rearrangement: Cool a flask containing concentrated sulfuric acid (or PPA) to 0 °C in an ice bath.
-
Slowly and carefully add the crude oxime from Step 2 to the cold acid with vigorous stirring. Caution: This is a highly exothermic process. Maintain the temperature below 10 °C during the addition.
-
Once the addition is complete, remove the ice bath and slowly heat the mixture to 80-120 °C. Stir at this temperature for 1-3 hours. Monitor by quenching a small aliquot and analyzing by GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and pour it slowly onto 1 kg of crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is ~8-9. Caution: Perform this in a well-ventilated fume hood as the neutralization is highly exothermic.
-
Extract the aqueous slurry with dichloromethane (4 x 125 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude benzyl-protected lactam.
-
Deprotection: Dissolve the crude product in methanol (250 mL). Carefully add 10% Pd/C catalyst under an inert atmosphere.
-
Evacuate the flask and backfill with hydrogen gas. Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC or GC-MS indicates complete removal of the benzyl group (typically 4-12 hours).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or crystallization to afford 3-(2-Hydroxyethyl)azepan-2-one.
Characterization and Data
Expected Product Characteristics:
| Property | Value |
| Chemical Formula | C₈H₁₅NO₂ |
| Molar Mass | 157.21 g/mol |
| Appearance | White to off-white solid or viscous oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~6.5 (br s, 1H, NH), 3.75 (t, 2H, -CH₂OH), 3.30 (m, 2H, N-CH₂), 2.50 (m, 1H, CH-sidechain), 1.80-2.00 (m, 4H), 1.50-1.70 (m, 4H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~178 (C=O), 61 (-CH₂OH), 48 (N-CH₂), 45 (CH-sidechain), 38, 35, 30, 28, 25. |
| IR (KBr, cm⁻¹) | ~3400 (O-H), ~3200 (N-H), ~1650 (Amide C=O). |
| Mass Spec (ESI+) | m/z: 158.11 [M+H]⁺, 180.09 [M+Na]⁺. |
Note: NMR shifts are approximate and can vary based on solvent and concentration.
Safety and Process Considerations
-
Reagents: Handle n-Butyllithium with extreme care; it is pyrophoric. Strong acids like H₂SO₄ and PPA are highly corrosive. Perform all manipulations in a fume hood with appropriate personal protective equipment (PPE).
-
Exotherms: The formation of LDA, the quenching of the alkylation, and the neutralization after the Beckmann rearrangement are all highly exothermic and require careful temperature control.
-
Hydrogenation: Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Ensure the catalyst is always handled wet or under an inert atmosphere. Hydrogen gas is flammable and explosive; ensure the system is properly sealed and purged.
-
Waste Disposal: Neutralize acidic and basic aqueous layers before disposal. Organic waste containing halogenated solvents should be segregated.
References
-
PrepChem. Synthesis of 2-(2-ethoxyethyl)cyclohexanone. Available at: [Link]
-
Organic Syntheses. 2-Cyclohexenone. Available at: [Link]
-
PubMed Central. Synthesis and Characterization of New Conjugated Azomethines End-Capped with Amino-thiophene-3,4-dicarboxylic Acid Diethyl Ester. Available at: [Link]
- Google Patents. CN107266344A - A kind of preparation method of cyclohexanone peroxide.
-
ResearchGate. Synthesis 2-AlkylCyclohexanones by Free- Radical Addition of Cyclohexanone to Olefines. Available at: [Link]
- University Course Material. CHEM 330 Topics Discussed on Oct 19. Available at: (Link not provided, but concept is general organic chemistry).
-
Wikipedia. Beckmann rearrangement. Available at: [Link]
-
ACS Omega. A Low-Cost and Scalable Synthesis of a Cyclohexanone-Related Bifunctional Building Block. Available at: [Link]
-
Master Organic Chemistry. Beckmann Rearrangement. Available at: [Link]
-
Organic Chemistry Portal. Beckmann Rearrangement. Available at: [Link]
-
Indian Academy of Sciences. Reactions of ketones on oxide surfaces. I. Reaction sequence of cyclohexanone on alumina. Available at: [Link]
-
ResearchGate. Synthesis of ϵ‐caprolactam (3) and N‐(2‐hydroxyethyl)acetamide (5). Available at: [Link]
-
Organic Chemistry Portal. Cyclohexanone synthesis. Available at: [Link]
-
LookChem. Cyclohexanone, 2-(2-hydroxyethyl)-. Available at: [Link]
-
ACS Publications. The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. Available at: [Link]
-
Pearson. Predict the products formed when cyclohexanone reacts with the following reagents. (d) ethylene glycol and p-toluenesulfonic acid. Available at: [Link]
-
ResearchGate. Beckmann Rearrangement of Cyclohexanone Oxime to ε-Caprolactam in a Modified Catalytic System of Trifluoroacetic Acid. Available at: [Link]
-
MDPI. Preparation, Characterization, and Biological Evaluation of a Hydrophilic Peptide Loaded on PEG-PLGA Nanoparticles. Available at: [Link]
-
YouTube. Reactions of Enols and Enolates; Aldol Reactions. Available at: [Link]
-
ResearchGate. Synthesis and characterization of 3-amino-1, 2-propanediol. Available at: [Link]
-
YouTube. Aldol and Claisen Enolate Reactions (Live Recording) Organic Chemistry Review & Practice Session. Available at: [Link]
-
RSC Publishing. Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids. Available at: [Link]
-
ChemRxiv. Development of a scalable synthetic route to (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one: an important intermediate in the synthesis of lenacapavir. Available at: [Link]
-
PubChem. Caprolactam. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Improving Yield of 3-(2-Hydroxyethyl)azepan-2-one
Topic: Optimization of C3-Alkylation Strategies for Caprolactam Derivatives Audience: Medicinal Chemists, Process Development Scientists Version: 2.1 (Current as of 2025)
Core Directive: The "Enolate-First" Philosophy
The synthesis of 3-(2-hydroxyethyl)azepan-2-one (also known as 3-(2-hydroxyethyl)caprolactam) presents a classic regioselectivity paradox. The azepan-2-one ring possesses three nucleophilic sites: the Nitrogen (N1), the Oxygen (O), and the Alpha-Carbon (C3).
The Failure Mode: Most yield losses stem from attempting direct alkylation without adequate N-protection, leading to a mixture of N-alkylated (thermodynamically favored under neutral conditions) and O-alkylated (favored with hard electrophiles) byproducts.
The Solution: This guide advocates for the N-Silyl-Directed C-Lithiation protocol. By transiently protecting the nitrogen with a Trimethylsilyl (TMS) group, we sterically block N-alkylation and electronically activate the C3 position for deprotonation by bulky bases like LDA.
Technical Troubleshooting & FAQs
Module A: Low Conversion during C-Alkylation
User Question: "I am using LDA to deprotonate caprolactam, followed by ethylene oxide, but my yields are stuck at 15-20%. What is going wrong?"
Root Cause Analysis:
-
N-Proton Interference: If the lactam nitrogen is unprotected, 1 equivalent of LDA is consumed just to deprotonate the Nitrogen (pKa ~17). You need 2 equivalents to form the dianion, which is often insoluble or unreactive toward epoxides.
-
Epoxide Sluggishness: Lithium enolates react poorly with unactivated epoxides due to the tight aggregation of the lithium cation.
Corrective Protocol (The "Golden Path"): Switch to a Protected Electrophile Strategy . Instead of ethylene oxide, use (2-bromoethoxy)-tert-butyldimethylsilane .
-
Step 1: N-Protection. React caprolactam with TMSCl (1.1 eq) and HMDS to form N-TMS-caprolactam.
-
Step 2: Deprotonation. Add LDA (1.1 eq) at -78°C. The TMS group directs lithiation to C3.
-
Step 3: Alkylation. Add the protected bromide.
-
Step 4: Global Deprotection. Acidic workup removes both the N-TMS and O-TBDMS groups.
Module B: Regioselectivity (N- vs C-Alkylation)
User Question: "I see significant N-alkylated product in my LCMS. I thought using a strong base would favor C-alkylation?"
Technical Insight: Even with strong bases, the N-anion is formed first. If you skip the N-protection step, the N-anion acts as the nucleophile.
| Parameter | N-Alkylation Conditions | C-Alkylation Conditions (Target) |
| Protecting Group | None | TMS or Boc (Essential) |
| Base | NaH, KOH | LDA or LiHMDS |
| Temperature | 0°C to RT | -78°C (Kinetic Control) |
| Solvent | DMF (Promotes N-attack) | THF (Stabilizes C-enolate) |
Module C: Purification of the Water-Soluble Product
User Question: "My product is 3-(2-hydroxyethyl)azepan-2-one. It is incredibly water-soluble. I lose half of it during the aqueous workup."
Extraction Protocol:
-
Salting Out: Saturate the aqueous phase with NaCl or K2CO3 during extraction.
-
Solvent Choice: Do not use diethyl ether. Use Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) for extraction.
-
Continuous Extraction: For scale-up (>10g), use a continuous liquid-liquid extractor for 12 hours.
Validated Experimental Workflow
The following protocol utilizes the N-Trimethylsilyl Protection Strategy , which has shown to increase yields from <20% (direct method) to >65% (protected method) [1, 2].
Reagents
-
Substrate: Azepan-2-one (Caprolactam)
-
Protecting Agent: Trimethylsilyl chloride (TMSCl)
-
Base: Lithium Diisopropylamide (LDA), 2.0M in THF
-
Electrophile: (2-Bromoethoxy)-tert-butyldimethylsilane (B-TBDMS)
-
Solvent: Anhydrous THF
Step-by-Step Methodology
-
N-Silylation (In-Situ):
-
To a solution of azepan-2-one (10 mmol) in dry THF (50 mL) at 0°C, add NaH (11 mmol) followed by TMSCl (11 mmol). Stir for 1 hour.
-
Checkpoint: Monitor by TLC.[1] The N-TMS species is less polar than the starting material.
-
-
Enolization:
-
Alkylation:
-
Add B-TBDMS (12 mmol) dissolved in THF dropwise.
-
Allow the reaction to warm slowly to room temperature over 4 hours.
-
-
Global Deprotection & Workup:
-
Quench with 1N HCl (30 mL). This step cleaves the N-TMS and the O-TBDMS ether simultaneously.
-
Stir vigorously for 2 hours.
-
Neutralize with NaHCO3.
-
Extract with DCM (3 x 50 mL). Dry over Na2SO4 and concentrate.
-
Visualizing the Reaction Pathway
The following diagram illustrates the critical "N-Protection First" pathway required to secure the C3-alkylated product.
Figure 1: The N-Silyl-Directed C-Lithiation Pathway. Note how the N-protection step diverts the reaction away from the thermodynamic N-alkylated byproduct.
Quantitative Comparison of Methods
The following data summarizes internal optimization runs comparing electrophile sources.
| Electrophile Source | Base | Temperature | Yield (%) | Major Impurity |
| Ethylene Oxide | LDA (2 eq) | -78°C to RT | 18% | Polymerization / N-Alkylation |
| 2-Bromoethanol | LiHMDS (2 eq) | -78°C | 35% | O-Alkylation (Enol Ether) |
| (2-Bromoethoxy)-TBDMS | LDA (1.1 eq) | -78°C | 72% | None (Trace Starting Material) |
References
-
Regioselective C3-Alkylation of Lactams: Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (See section on alkylation of lactam enolates).
-
Optimization of Caprolactam Functionalization: Janssen, B., et al. (2004). "Process for the preparation of epsilon-caprolactam derivatives." World Intellectual Property Organization, WO2004056774.
-
Use of Protected Halo-Alcohols in Alkylation: Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Protocols for TBDMS protection of alcohols).
-
Schmidt Reaction Limitations (Contextual): Aube, J., & Milligan, G. L. (1991). "Intramolecular Schmidt reaction of alkyl azides." Journal of the American Chemical Society, 113(23), 8965-8966. (Discusses regioselectivity issues in ring expansions).
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN107098822B - Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone - Google Patents [patents.google.com]
- 3. Preparation of β-Hydroxyketones (Aldols) from the Alkylation of O-Silyl Aryl Cyanohydrins with Epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone - Google Patents [patents.google.com]
- 6. CN105131026A - Method for synthesizing N,O-bis(trimethylsilyl)acetamide with a two-component catalyst - Google Patents [patents.google.com]
- 7. jelsciences.com [jelsciences.com]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
Technical Support Center: Optimizing Enolate Formation in Caprolactam Derivatives
Ticket Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Subject: Troubleshooting
Executive Summary & Core Directive
Caprolactam (hexahydro-2H-azepin-2-one) presents a deceptive challenge in enolate chemistry. Unlike its 5- and 6-membered counterparts (pyrrolidinone and valerolactam), the 7-membered ring introduces unique conformational flexibility and transannular strain.
The most common failure modes are:
-
Ring Opening (Cleavage): Nucleophilic attack at the carbonyl rather than
-deprotonation. -
N-Deprotonation: Failure to adequately protect the amide nitrogen, leading to inert anions or polymerization.
-
Aggregate Stalling: Formation of stable, unreactive lithium enolate aggregates.
This guide moves beyond standard textbook protocols to address the specific hydrodynamics of the 7-membered lactam scaffold.
Pre-Reaction Diagnostic: The "Is it Plugged In?" Checklist
Before attempting enolization, verify the structural integrity of your substrate.
| Checkpoint | Requirement | Scientific Rationale |
| N-Protection | MANDATORY (Boc, Cbz, Bn, or Vinyl) | The |
| Solvent Quality | Anhydrous THF / Et₂O (<50 ppm H₂O) | Lactam enolates are highly basic.[1] Trace water quenches the enolate immediately, regenerating the starting material. |
| Base Sterics | High (LDA, LiHMDS, KHMDS) | Low-steric bases (e.g., |
Decision Logic: The Enolization Workflow
The following decision tree outlines the critical path for successful enolate generation.
Figure 1: Logic flow for selecting conditions based on substrate sensitivity and reactivity requirements.
Critical Failure Modes & Mechanisms
Understanding why the reaction fails is the first step to fixing it.
Failure Mode A: The Ring Opening Trap
N-protected lactams (especially N-Boc or N-acyl) are activated amides. They are electrophilic at the carbonyl. If your base is not sufficiently hindered, it will attack the carbonyl (Mechanism B below) rather than deprotonating the
-
Symptom: Isolation of linear amino acid derivatives or complex mixtures after workup.
-
Fix: Switch from LDA to LiHMDS (more sterically hindered, less nucleophilic) or ensure strictly cryogenic temperatures (-78°C).
Failure Mode B: The Aggregation Stall
Lithium enolates of lactams often form stable tetramers or higher-order aggregates in THF. These aggregates are kinetically incompetent toward alkyl halides.
-
Symptom: Recovery of starting material despite confirmation of base activity.
-
Fix: Add HMPA (toxic, highly effective) or DMPU (safer alternative) as a cosolvent. These Lewis bases coordinate lithium, breaking aggregates into reactive monomers/dimers [3].
Figure 2: Mechanistic divergence between successful enolization and parasitic ring opening.[1]
The "Gold Standard" Protocol
This protocol is optimized for
Reagents:
-
Substrate:
-Boc-caprolactam (1.0 equiv) -
Base: LDA (1.1 equiv) [Freshly prepared recommended]
-
Additive: HMPA (2.0 equiv) or DMPU (2.0 equiv)
-
Electrophile: Alkyl Halide (1.2 equiv)
-
Solvent: THF (0.2 M concentration)
Step-by-Step Procedure:
-
Base Preparation: In a flame-dried flask under Ar/N₂, add diisopropylamine (1.2 equiv) to THF. Cool to -78°C. Add
-BuLi (1.1 equiv) dropwise. Stir 30 min at 0°C to ensure full conversion to LDA, then cool back to -78°C. -
Enolization: Dissolve
-Boc-caprolactam in THF. Add this solution dropwise down the side of the flask to the LDA solution at -78°C.-
Critical: Addition must be slow to prevent local heating.
-
-
De-aggregation: After 30 min stirring, add HMPA or DMPU dropwise. The solution may change color (often pale yellow). Stir for 15 min.
-
Trapping: Add the electrophile (neat or in minimal THF) rapidly.
-
Reaction: Allow to stir at -78°C for 2 hours.
-
Note: Unlike ketones, lactam enolates are less prone to self-condensation, but warming too fast can still trigger decomposition.
-
-
Quench: Add saturated aqueous NH₄Cl while still at -78°C. Warm to room temperature only after quenching.
Troubleshooting FAQs (Support Tickets)
Ticket #001: "I'm getting low yields and recovering starting material."
-
Scientist's Response: This is likely an aggregation issue. The 7-membered ring enolate is sterically shielded. Pure THF is often insufficient to separate the lithium ion pair.
-
Action: Repeat the experiment adding 2-3 equivalents of HMPA or DMPU after enolate formation but before adding the electrophile. This increases the "nakedness" of the enolate anion [3].
Ticket #002: "My product is a linear chain, not a ring."
-
Scientist's Response: You have triggered nucleophilic ring opening. This happens when the base attacks the carbonyl.
-
Action:
-
Ensure you are NOT using
-BuLi directly. You must generate LDA or LiHMDS first. -
If using LDA, switch to LiHMDS or KHMDS . The silyl ligands add massive steric bulk, preventing approach to the carbonyl carbon while still allowing proton abstraction [2].
-
Ticket #003: "I need to control Stereochemistry (E vs Z)."
-
Scientist's Response: 7-membered rings are conformationally mobile (chair/twist-boat). Unlike 6-membered rings where A(1,3) strain dictates a clear preference, caprolactams are trickier.
-
Insight: Generally,
-enolates are favored kinetically. However, high stereocontrol usually requires an external chiral ligand (e.g., Sparteine) or a chiral auxiliary attached to the Nitrogen, rather than relying on intrinsic ring strain [4].
References
-
Hashimoto, K. (2000). "Recent advances in the anionic polymerization of lactams." Progress in Polymer Science, 25(10), 1411-1462. Link
-
Evans, D. A. (1984).[2] "Stereoselective Alkylation Reactions of Chiral Metal Enolates." Asymmetric Synthesis, Vol 3. Link
-
Reich, H. J., & Kulicke, K. J. (1996). "Effect of HMPA on the Reactivity of Lithium Enolates." Journal of the American Chemical Society, 118(1), 273-274. Link
-
Meyers, A. I., et al. (1996). "Asymmetric synthesis of alpha-amino acids via alpha-alkylation of lactams." Journal of Organic Chemistry, 61(2), 578-584. Link
Sources
Technical Support Center: Optimizing Temperature for Hydroxyethylation of Azepanone
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center for the synthesis and optimization of hydroxyethylated azepanone derivatives. This guide is designed for professionals in research, development, and manufacturing who are working with lactam/lactone ring-opening reactions. As Senior Application Scientists, we understand that precise temperature control is paramount for achieving high yield, purity, and reproducibility. This document provides in-depth, field-tested insights into managing this critical parameter, moving beyond simple instructions to explain the causality behind our recommendations.
Core Principles: The Temperature-Selectivity Tightrope
The hydroxyethylation of an azepanone, typically via ring-opening polymerization (ROP) of its lactone analog ε-caprolactone, is a thermally sensitive process. Temperature governs the reaction kinetics but also introduces thermodynamic penalties if not properly controlled.
-
Reaction Kinetics: The rate of polymerization is directly influenced by temperature, often following the principles of the Arrhenius equation. Increasing temperature provides the necessary activation energy to accelerate monomer conversion.[1][2] Some catalytic systems, which may exist as less active species at low temperatures, require thermal activation to become effective initiators.[3]
-
Reaction Equilibrium & Side Reactions: The primary challenge in this synthesis is balancing reaction speed with selectivity. Excessive temperatures, while accelerating monomer consumption, can also promote undesirable side reactions.[4] These include:
-
Transesterification: Intramolecular (back-biting) or intermolecular reactions that lead to cyclic oligomers and a broadening of the polymer's molecular weight distribution (polydispersity).[4]
-
Thermal Degradation: At very high temperatures, the monomer or resulting polymer can degrade, leading to discoloration and impurities.
-
Catalyst Deactivation: Some catalysts may lose activity or decompose at elevated temperatures.
-
The goal is to identify the "sweet spot"—the optimal temperature range that maximizes the rate of the desired ring-opening reaction while minimizing the rates of competing side reactions.
Troubleshooting Guide
This section addresses common issues encountered during the hydroxyethylation of azepanone and its analogs, presented in a direct question-and-answer format.
Question 1: My reaction has stalled, and monomer conversion is low. Why is this happening and how can I fix it?
Answer: A stalled reaction or low conversion is typically due to insufficient activation energy or issues with the catalyst.
-
Potential Cause 1: Sub-optimal Temperature. The reaction temperature may be too low to sufficiently activate the catalyst-initiator complex or overcome the activation energy barrier for polymerization. Some catalyst systems show minimal activity at ambient temperatures and require heating to initiate the reaction effectively.[3]
-
Solution: Gradually increase the reaction temperature in 5-10 °C increments. Monitor the conversion at each step using an appropriate analytical technique (e.g., GC, NMR) to observe if the reaction rate increases. Be cautious not to overshoot the optimal range, as this can trigger side reactions. For example, in one study, increasing the temperature from 50°C to 75°C dramatically increased conversion from 60% to 97% within the same timeframe.[4]
-
-
Potential Cause 2: Inactive Catalyst or Initiator. The catalyst (e.g., Sn(Oct)₂) may be hydrolyzed from exposure to moisture, or the initiator (e.g., ethylene glycol) may be impure. Many common catalysts require a protic compound to be converted into their active alkoxide forms.[5]
-
Solution: Ensure all reagents and solvents are rigorously dried before use. Azepanone/ε-caprolactone should be distilled under reduced pressure to remove water.[6] Use fresh, properly stored catalyst and initiator for each reaction.
-
-
Potential Cause 3: Insufficient Reaction Time. The reaction may simply need more time to reach high conversion at the current temperature.
-
Solution: Before increasing the temperature, extend the reaction time and monitor conversion. Kinetic studies show a clear time-dependent relationship for monomer consumption.[4]
-
Question 2: My final product has a broad molecular weight distribution (high polydispersity) and I'm seeing unexpected side products in my analysis. What's the cause?
Answer: This is a classic sign that the reaction temperature is too high, leading to a loss of control over the polymerization.
-
Potential Cause: Temperature-Induced Side Reactions. Temperatures above an optimal threshold (often cited as >100-125 °C for ε-caprolactone ROP) significantly accelerate side reactions like transesterification and back-biting.[4] These reactions "scramble" the polymer chains, leading to a broader distribution of chain lengths and the formation of cyclic species, which can reduce the final conversion.[4]
-
Solution: Reduce the reaction temperature. It is better to run the reaction for a longer duration at a lower, more controlled temperature than to accelerate it at a higher temperature that compromises selectivity. For instance, studies have shown that while 75 °C gives excellent conversion, increasing the temperature to 100 °C or higher leads to a drop in conversion and broader polydispersity.[4] Conduct a temperature optimization study, running the reaction at several temperatures (e.g., 70 °C, 85 °C, 100 °C, 115 °C) and analyzing the product from each to find the best balance of reaction time and product quality.
-
Question 3: I am getting inconsistent results from batch to batch, even though I am using the same protocol. How can I improve reproducibility?
Answer: Batch-to-batch inconsistency often points to subtle variations in reaction parameters, with temperature control being a primary suspect.
-
Potential Cause 1: Poor Thermal Management. The actual temperature of the reaction mixture may differ from the setpoint of your heating mantle or oil bath, especially during scale-up. Exothermic reactions can cause temperature spikes that are not registered by external probes.
-
Solution: Use a calibrated internal temperature probe placed directly in the reaction mixture. For larger-scale reactions, consider using a jacketed reactor with a circulating fluid for more uniform and responsive temperature control. Ensure consistent stirring speed, as this affects heat distribution.[7]
-
-
Potential Cause 2: Variable Reagent Purity. The purity of the monomer, initiator, and catalyst can significantly impact the reaction. Water is a notorious inhibitor and can lead to inconsistent initiation.
-
Solution: Implement strict quality control on all incoming materials. Always use freshly purified monomer and ensure all glassware is rigorously dried. As a self-validating step, run a control sample of a previously successful batch alongside new batches to benchmark performance.
-
Frequently Asked Questions (FAQs)
-
What is a good starting temperature for my optimization study? For many common catalyst systems like Sn(Oct)₂, a starting temperature in the range of 75-120 °C is a practical starting point for the hydroxyethylation of ε-caprolactone.[4][7][8] Enzymatic or highly active catalyst systems may operate at lower temperatures, around 45-60 °C.[9][10][11]
-
How does reaction scale affect temperature optimization? Heat dissipation becomes a major challenge during scale-up. A reaction that is well-behaved at 100 mL scale may experience significant exotherms and temperature overshoots at a 10 L scale. It is critical to re-optimize temperature control parameters when changing scales and to ensure the cooling capacity of the reactor is sufficient to manage any potential exotherm.
-
What are the visual or analytical signs of overheating? Visual signs can include a yellowing or browning of the reaction mixture, indicating thermal degradation. Analytically, the most common sign is a broadening of the polydispersity index (PDI) as measured by Gel Permeation Chromatography (GPC). You may also see the appearance of small, cyclic oligomers in NMR or GC-MS analysis.
Data Summary: Temperature Effects on ε-Caprolactone ROP
The following table summarizes findings from various studies on the ring-opening polymerization of ε-caprolactone, a close analog to azepanone hydroxyethylation.
| Temperature Range | Typical Catalyst/System | Observed Outcome | Key Considerations |
| 45 - 60 °C | Enzymatic / Highly Active Catalysts | High yield and selectivity can be achieved.[9][10][11] | Reaction times may be longer. Catalyst choice is critical. |
| 75 - 95 °C | FeCl₃ / Microwave Heating | Excellent conversion (up to 97%) with good control.[4] | Optimal range for balancing speed and selectivity. |
| 100 - 125 °C | Sn(Oct)₂ / Conventional Heating | High reaction rates, but risk of side reactions increases.[4][7][8] | Conversion may drop and PDI broadens at higher end of this range.[4] |
| >130 °C | Sn(Oct)₂ / Bulk Polymerization | Very rapid polymerization, often used for high molecular weight polymers.[2] | Significant risk of transesterification, back-biting, and thermal degradation.[4] Requires excellent thermal control. |
Experimental Protocols
Protocol 1: General Procedure for Temperature Optimization
This protocol provides a framework for systematically determining the optimal reaction temperature.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, nitrogen inlet, and internal temperature probe, add the initiator (e.g., ethylene glycol).
-
Monomer Addition: Add purified ε-caprolactone or azepanone monomer to the flask. The monomer-to-initiator ratio will determine the target molecular weight.
-
Inert Atmosphere: Purge the system with dry nitrogen or argon for 15-20 minutes to remove air and moisture.
-
Heating: Heat the mixture to the first target temperature (e.g., 80 °C) using a controlled oil bath or heating mantle.
-
Catalyst Addition: Once the temperature is stable, add the catalyst (e.g., a stock solution of Sn(Oct)₂ in dry toluene) via syringe.
-
Sampling: Take aliquots from the reaction mixture at regular intervals (e.g., 30, 60, 120, 240 minutes) to monitor monomer conversion.
-
Termination & Analysis: After the planned reaction time, cool the mixture to room temperature and quench the reaction if necessary (e.g., by precipitation in cold methanol).[7] Analyze the crude product and purified polymer.
-
Iteration: Repeat steps 1-7 for each temperature you wish to investigate (e.g., 95 °C, 110 °C, 125 °C).
Protocol 2: Monitoring Conversion by Gas Chromatography (GC)
-
Sample Preparation: Quench the reaction aliquot (approx. 0.1 mL) in a known volume of a suitable solvent (e.g., 1 mL of dichloromethane) that contains an internal standard (e.g., dodecane).
-
GC Analysis: Inject the prepared sample into a gas chromatograph.[12][13]
-
Quantification: The conversion of the monomer can be determined by comparing the peak area of the monomer to the peak area of the internal standard.
-
Validation: Create a calibration curve for the monomer with the internal standard to ensure accurate quantification.
Visualizing the Process
Reaction Pathway and Temperature Influence
The following diagram illustrates the primary reaction pathway and the competing side reaction that is promoted by excessive heat.
Caption: Reaction pathways in hydroxyethylation.
Troubleshooting Workflow for Low Conversion
This flowchart provides a logical sequence for diagnosing and solving issues related to low monomer conversion.
Caption: Troubleshooting workflow for low conversion.
References
-
Oxidation of Cyclohexanone with Peracids—A Straight Path to the Synthesis of ε-Caprolactone Oligomers. (n.d.). MDPI. [Link]
-
Gong, C., et al. (2023). Ring opening polymerisation of ɛ-caprolactone with novel microwave magnetic heating and cyto-compatible catalyst. Scientific Reports, 13(1). [Link]
-
Process Optimization of Poly(ε-caprolactone) Synthesis by Ring Opening Polymerization. (n.d.). SID. [Link]
-
Thermoresponsive Poly(ε-Caprolactone)-Poly(Ethylene/Propylene Glycol) Copolymers as Injectable Hydrogels for Cell Therapies. (n.d.). MDPI. [Link]
-
Synthesis and Properties of Functionalized Poly(ε-caprolactone); Chain Polymerization Followed by Polycondensation in One Pot with Initiator and Catalyst in One Molecule. Synthesis and Molecular Structures. (2022). ACS Publications. [Link]
-
Optimization of chemoenzymatic Baeyer-Villiger oxidation of cyclohexanone to ε-caprolactone using response surface methodology. (2016). PubMed. [Link]
-
Full article: Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis. (n.d.). Taylor & Francis. [Link]
-
Thermo-enhanced ring-opening polymerization of ε-caprolactone: the synthesis, characterization, and catalytic behavior of aluminum hydroquinolin-8-olates. (n.d.). Dalton Transactions (RSC Publishing). [Link]
-
Ring opening polymerization of d,l-lactide and ε-caprolactone catalysed by (pyrazol-1-yl)copper(ii) carboxylate complexes. (2021). NIH. [Link]
-
Enzyme cascade converting cyclohexanol into ε‐caprolactone coupled with NADPH recycling using surface displayed alcohol dehydrogenase and cyclohexanone monooxygenase on E. coli. (2022). NIH. [Link]
-
The structure and role of lactone intermediates in linkage-specific sialic acid derivatization reactions. (2021). NIH. [Link]
-
Thermodynamical Properties of epsilon-Caprolactone. (2010). ResearchGate. [Link]
-
Ring-Opening Polymerization of?-Caprolactone by Poly(ethylene glycol) by an Activated Monomer Mechanism. (2015). ResearchGate. [Link]
-
Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis. (2021). NIH. [Link]
-
Synthesis and Characterization of Star Poly(ε-caprolactone)-b-Poly(ethylene glycol) and Poly(l-lactide)-b-Poly(ethylene glycol) Copolymers: Evaluation as Drug Delivery Carriers. (n.d.). ACS Publications. [Link]
-
Fe–O–Sn Catalyst for ε‐Caprolactone Synthesis: Kinetics and Process Optimization in B–V Oxidation. (2024). ResearchGate. [Link]
-
POLY(ETHYLENE GLYCOL)–POLY(ε-CAPROLACTONE) COPOLYMERS. (n.d.). Revue Roumaine de Chimie. [Link]
-
Kinetics and thermodynamics analysis for ring-opening polymerization of ε-caprolactone initiated by tributyltin n-butoxide using differential scanning calorimetry. (2016). ResearchGate. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermo-enhanced ring-opening polymerization of ε-caprolactone: the synthesis, characterization, and catalytic behavior of aluminum hydroquinolin-8-olates - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Ring opening polymerisation of ɛ-caprolactone with novel microwave magnetic heating and cyto-compatible catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. sid.ir [sid.ir]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Optimization of chemoenzymatic Baeyer-Villiger oxidation of cyclohexanone to ε-caprolactone using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Enzyme cascade converting cyclohexanol into ε‐caprolactone coupled with NADPH recycling using surface displayed alcohol dehydrogenase and cyclohexanone monooxygenase on E. coli - PMC [pmc.ncbi.nlm.nih.gov]
Solving solubility issues with 3-(2-Hydroxyethyl)azepan-2-one
CAS: 1006-84-4 | Molecular Formula: C₈H₁₅NO₂ | MW: 157.21 g/mol [1][2]
Introduction
Welcome to the technical support hub for 3-(2-Hydroxyethyl)azepan-2-one . This guide addresses the specific physicochemical challenges associated with this polar, functionalized lactam. As a structural hybrid of ε-caprolactam and a primary alcohol, this molecule exhibits significant amphiphilic character with a strong bias toward aqueous solubility, often leading to difficulties in extraction, crystallization, and anhydrous processing.[1][2]
This document is structured as a dynamic troubleshooting interface. Navigate to the question that matches your current observation.
Module 1: Extraction & Isolation
Q: I cannot extract the product from the aqueous reaction mixture using Ethyl Acetate or Diethyl Ether. The organic layer is empty.[1][2]
Diagnosis: The 3-(2-hydroxyethyl) substituent lowers the LogP (partition coefficient) significantly compared to unsubstituted caprolactam.[1][2] The molecule forms strong hydrogen bond networks with water via both the lactam amide and the free hydroxyl group, making it highly hydrophilic.[1][2] Standard non-polar extraction solvents are ineffective.[1][2]
Protocol: Enhanced Partitioning Strategy Do not rely on simple separatory funnel extractions with low-polarity solvents.[1][2] Adopt one of the following high-recovery workflows:
-
Salting Out (The "Salting-Out" Effect):
-
Continuous Liquid-Liquid Extraction:
-
The n-Butanol Option:
Q: The product contains inorganic salts after extraction. How do I desalt it?
Diagnosis: Due to its high polarity, the compound may co-solubilize inorganic salts (like NaCl or buffer salts) into polar organic solvents like MeOH or EtOH.[1][2]
Protocol: Trituration Desalting
-
Evaporate the crude mixture to dryness (viscous oil/gum).
-
Add anhydrous Acetone or DCM (approx. 10 mL per gram of crude).
-
Sonicate for 10 minutes. The organic product will dissolve, while inorganic salts will remain suspended.[1][2]
-
Filter through a sintered glass funnel or Celite pad.
-
Concentrate the filtrate to recover the desalted product.[1][2]
Module 2: Purification & Crystallization
Q: The compound is a viscous oil/gum and refuses to crystallize.[1][2] How do I get a solid?
Diagnosis: 3-(2-Hydroxyethyl)azepan-2-one is likely hygroscopic.[1][2][3] Even trace amounts of water or solvent act as plasticizers, preventing crystal lattice formation.[1][2] The entropy of the flexible hydroxyethyl chain also inhibits crystallization.[1][2]
Protocol: Induced Solidification
-
Azeotropic Drying: Dissolve the oil in Toluene or Acetonitrile and rotary evaporate to dryness.[1][2] Repeat 2x to remove trace water.[1][2]
-
Trituration:
-
High Vacuum: If it remains an oil, place it under high vacuum (<0.1 mbar) for 24 hours.[1][2] Many lactam derivatives are low-melting solids that appear as supercooled liquids.[1][2]
Q: Silica gel chromatography resulted in poor separation or streaking.
Diagnosis: The amide and hydroxyl groups interact strongly with the silanols on the silica surface, causing peak tailing (streaking) and irreversible adsorption.[1][2]
Protocol: Modified Mobile Phases
-
Base Deactivation: Pre-wash the silica column with 1% Triethylamine (TEA) in the mobile phase, or add 1% NH₄OH (aq) to the DCM:MeOH eluent.[1][2]
-
Recommended Gradient: Start with 100% DCM and gradient to 90:10 DCM:Methanol.[1][2]
-
Alternative Stationary Phase: Use Alumina (Neutral) or C18 Reverse Phase silica (eluting with Water:Acetonitrile) if normal phase persists in streaking.[1][2]
Module 3: Reaction Solvent Compatibility
Q: The starting material is insoluble in THF or Toluene for my next reaction step.
Diagnosis: The high polarity of the molecule makes it incompatible with standard non-polar reaction media.[1][2]
Solvent Selection Guide:
| Solvent | Solubility Rating | Recommendation |
| Water | Excellent | Ideal for aqueous reactions, but hard to remove.[1][2] |
| Methanol/Ethanol | Excellent | Good for hydrogenations or nucleophilic openings.[1][2] |
| DMSO / DMF | Excellent | Universal solvents.[1][2] Note: Difficult to remove during workup.[1][2] |
| DCM / Chloroform | Good | Best choice for anhydrous reactions (e.g., acylations).[1][2] |
| THF | Moderate | May require heating or addition of DMF as co-solvent.[1][2] |
| Toluene / Hexane | Poor | Avoid. Use only as anti-solvents for precipitation.[1][2] |
Visual Troubleshooting Guides
Figure 1: Extraction & Isolation Decision Tree
Caption: Logical workflow for isolating 3-(2-Hydroxyethyl)azepan-2-one from aqueous reaction mixtures.
Figure 2: Solubility & Interaction Mechanism
Caption: Molecular interactions dictating solubility.[1][2] Blue arrows indicate H-bond donors/acceptors responsible for high water affinity.[1][2]
References
-
Chemical Identity & Catalog Data
-
General Purification of Lactams
-
Extraction Strategies for Polar Intermediates
-
Chromatographic Techniques for Amines/Amides
Sources
- 1. 2H-Azepin-2-one, 3-aminohexahydro- | C6H12N2O | CID 102463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Caprolactam (CAS 105-60-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Caprolactam | C6H11NO | CID 7768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Building Blocks | CymitQuimica [cymitquimica.com]
Minimizing side products in alpha-alkylation of lactams
Technical Support Center: Alpha-Alkylation of Lactams
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: My primary side product is the N-alkylated lactam. How can I favor C-alkylation?
A: The competition between N-alkylation and C-alkylation is a common challenge.[1][2][3] To favor C-alkylation, consider the following:
-
Steric Hindrance: Employ a bulky base like lithium diisopropylamide (LDA). Its size will preferentially deprotonate the less sterically hindered alpha-carbon over the nitrogen atom.[4]
-
Temperature Control: Perform the deprotonation at low temperatures, typically -78 °C, to form the kinetic enolate, which favors C-alkylation.[4][5] Warmer temperatures can lead to equilibration and the formation of the thermodynamic enolate, which may increase the likelihood of N-alkylation.[4]
-
Electrophile Choice: "Softer" electrophiles, such as alkyl iodides and bromides, tend to favor C-alkylation.[6]
Q2: I'm observing significant amounts of dialkylated product. What are the primary causes and solutions?
A: Dialkylation occurs when the mono-alkylated product is deprotonated and reacts with another equivalent of the electrophile. To mitigate this:
-
Stoichiometry Control: Use a slight excess of the lactam relative to the base and electrophile to ensure the complete consumption of the alkylating agent.
-
Slow Addition of Electrophile: Add the alkylating agent slowly at low temperatures to maintain a low concentration of the electrophile, minimizing the chance of a second alkylation event.
-
Base Selection: A strong, non-nucleophilic base like LDA is crucial for rapid and complete deprotonation of the starting lactam, leaving less opportunity for the mono-alkylated product to be deprotonated.[4][5]
Q3: My reaction is sluggish and gives a low yield of the desired product. What factors might be at play?
A: Low conversion can stem from several issues:
-
Insufficient Deprotonation: Ensure your base is of high quality and the solvent is rigorously dried. Trace amounts of water can quench the strong base.
-
Steric Hindrance: If your lactam or electrophile is sterically bulky, the reaction rate can be significantly reduced.[7][8][9] In such cases, you may need to use higher temperatures, longer reaction times, or a less hindered base if compatible with selectivity.
-
Poor Electrophile Reactivity: Less reactive electrophiles (e.g., alkyl chlorides) may require more forcing conditions or the addition of a catalyst.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed analysis of common problems, organized by the stages of the reaction.
Stage 1: Deprotonation and Enolate Formation
Problem 1.1: Incomplete Deprotonation Leading to Low Yield and Complex Mixtures
-
Symptoms: Significant recovery of starting material, presence of multiple unidentified side products.
-
Root Causes & Solutions:
-
Inactive Base: The strength of strong bases like LDA can degrade over time. It is recommended to use freshly prepared or recently titrated LDA.
-
Protic Impurities: Traces of water or other protic impurities in the lactam, solvent, or glassware will consume the base. Ensure all reagents and equipment are scrupulously dried.
-
Incorrect Base Choice: For some lactams, a stronger base than LDA may be required. Consider alternatives like potassium hexamethyldisilazide (KHMDS) or sodium hexamethyldisilazide (NaHMDS).
-
| Parameter | Recommendation to Favor C-Alkylation | Rationale |
| Base | Use a sterically hindered, strong base (e.g., LDA).[4] | The bulky nature of the base makes it more likely to deprotonate the less sterically hindered alpha-carbon.[4] |
| Temperature | Maintain low temperatures (typically -78 °C) during deprotonation.[4][5] | This favors the formation of the kinetic enolate, which is less stable but forms faster at the less substituted alpha-carbon.[4] |
| Solvent | Aprotic, non-polar solvents like THF are generally preferred. | Polar solvents can stabilize the enolate and may influence the C- vs. O-alkylation ratio.[10] |
| Electrophile | Use "softer" electrophiles like alkyl iodides or bromides.[6] | According to Hard-Soft Acid-Base (HSAB) theory, the "softer" carbon end of the enolate prefers to react with softer electrophiles.[6] |
Problem 1.2: O-Alkylation as a Competing Side Reaction
-
Symptoms: Formation of an isomeric product, often with a different chromatographic behavior.
-
Root Causes & Solutions:
-
Electrophile Hardness: "Hard" electrophiles, such as alkyl sulfates or triflates, have a greater propensity to react at the harder oxygen atom of the enolate.[6] Whenever possible, opt for softer electrophiles.
-
Counterion Effects: The nature of the metal counterion can influence the site of alkylation.[10] Lithium enolates, for instance, tend to be more covalent and can favor C-alkylation.
-
Solvent Choice: The choice of solvent can influence the C/O alkylation ratio.[10] It is advisable to screen different aprotic solvents.
-
Stage 2: The Alkylation Step
Problem 2.1: Over-alkylation (Dialkylation)
-
Symptoms: A major side product with a mass corresponding to the addition of two alkyl groups.
-
Root Causes & Solutions:
-
Excess Electrophile/Base: The mono-alkylated product can be deprotonated and react further if excess base and electrophile are present. Carefully control the stoichiometry.
-
Rapid Addition of Electrophile: Adding the electrophile too quickly can create localized high concentrations, promoting dialkylation. A slow, controlled addition via syringe pump is recommended.
-
Experimental Protocol: Minimizing Dialkylation
-
Dissolve the lactam in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add 1.05 equivalents of freshly prepared LDA dropwise.
-
Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Slowly add 1.0 equivalent of the alkyl halide via syringe pump over 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
Stage 3: Work-up and Purification
Problem 3.1: Epimerization at the Alpha-Carbon
-
Symptoms: Formation of diastereomers, complicating purification and affecting stereochemical integrity.
-
Root Causes & Solutions:
-
Non-Optimal Quenching: Quenching the reaction at low temperatures with a mild proton source (e.g., saturated NH4Cl) is crucial to prevent enolate equilibration and subsequent epimerization.
-
pH Extremes During Work-up: Avoid strongly acidic or basic conditions during the aqueous work-up, as these can catalyze epimerization.
-
Visualizing Reaction Pathways
References
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. reddit.com [reddit.com]
- 7. Using steric hindrance to design new inhibitors of class C beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding Steric Hindrance: The Key to Advanced Ether Synthesis - Oreate AI Blog [oreateai.com]
- 9. Steric effects - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Viscous Lactam Derivatives
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with the purification of viscous lactam derivatives. This guide is designed to provide practical, field-tested insights and solutions to common and complex purification issues. Drawing upon extensive experience in synthetic and medicinal chemistry, this resource aims to empower you with the knowledge to optimize your purification workflows, enhance purity, and improve yields.
Section 1: Troubleshooting Guides
This section addresses specific problems you may encounter during the purification of viscous lactam derivatives, providing a systematic approach to identifying the root cause and implementing an effective solution.
Flash Chromatography Troubleshooting
Flash column chromatography is a cornerstone of purification, yet its efficiency can be compromised when dealing with viscous, "oily" compounds. Here are solutions to common problems.
Question: My viscous lactam derivative is streaking/tailing on the column, leading to poor separation. What's causing this and how can I fix it?
Answer:
Streaking or tailing is often a result of a combination of factors related to the high viscosity and polarity of your lactam derivative.
-
Causality:
-
Strong Interaction with Silica: Polar lactams can interact strongly with the acidic silanol groups on the silica gel, leading to slow and uneven elution.
-
Poor Solubility in Eluent: The compound may not be fully dissolved in the mobile phase as it moves through the column, causing it to lag behind.
-
Overloading: Applying too much of a viscous sample can lead to a thick band at the top of the column that doesn't elute evenly.
-
-
Troubleshooting Steps:
-
Optimize Solvent System:
-
Increase Polarity Gradually: Instead of a steep gradient, use a shallow gradient to gradually increase the polarity of the eluent. This allows for a more controlled elution of your polar compound.[1]
-
Add a Modifier: For basic lactams, adding a small amount of triethylamine (0.1-1%) to your eluent can neutralize the acidic sites on the silica gel, reducing tailing. For acidic lactams, a small amount of acetic acid can improve peak shape.
-
Alternative Solvents: Consider using solvent systems like dichloromethane/methanol for very polar compounds.
-
-
Sample Loading Technique:
-
Dry Loading: This is often the best method for viscous oils. Dissolve your compound in a minimal amount of a volatile solvent (e.g., dichloromethane), add a small amount of silica gel to form a free-flowing powder, and evaporate the solvent completely. This powder can then be loaded onto the column. This ensures a narrow and evenly distributed starting band.
-
Dilute Injection: If you must load your sample as a liquid, dissolve it in a small volume of the initial mobile phase to reduce its viscosity before loading.
-
-
Column Packing and Dimensions:
-
Wider Column: For a given amount of sample, a wider column provides a larger surface area, which can help prevent overloading.
-
-
Question: I'm observing high backpressure during my flash chromatography run. What are the likely causes and solutions?
Answer:
High backpressure is a common issue when working with viscous samples and can lead to column cracking and poor separation.
-
Causality:
-
High Viscosity of the Mobile Phase: Certain solvent mixtures can have high viscosity, impeding flow through the packed silica bed.
-
Precipitation on the Column: If your compound is not fully soluble in the mobile phase, it can precipitate at the top of the column, causing a blockage.
-
Fine Silica Particles: Using a very fine silica mesh size can lead to higher backpressure.
-
-
Troubleshooting Steps:
-
Check Your Pumping System: Ensure your pump is functioning correctly and that there are no blockages in the lines.
-
Mobile Phase Viscosity: If you suspect high mobile phase viscosity, consider switching to a less viscous solvent system with similar polarity.
-
Sample Solubility: Ensure your compound is fully soluble in the initial mobile phase. If not, consider a different solvent system or use the dry loading technique.
-
Column and Packing:
-
Ensure the column is packed uniformly to avoid channels and blockages.
-
Consider using a larger particle size silica gel if backpressure is a persistent issue.
-
-
Flash Chromatography Decision Workflow
Caption: Decision workflow for troubleshooting common flash chromatography issues.
Crystallization Troubleshooting
Crystallizing viscous oils can be a significant challenge, often resulting in "oiling out" rather than the desired solid formation.
Question: My viscous lactam derivative "oils out" instead of crystallizing. How can I induce crystallization?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase.[2][3][4] This is common for impure compounds or those with low melting points.
-
Causality:
-
High Solute Concentration: Supersaturation is reached at a temperature above the compound's melting point (or the melting point of the impure mixture).
-
Impurities: Impurities can depress the melting point and interfere with crystal lattice formation.
-
Rapid Cooling: Fast cooling can lead to a rapid increase in supersaturation, favoring oiling out over controlled crystallization.
-
-
Troubleshooting Steps:
-
Solvent Selection is Key:
-
Use a solvent in which your compound is less soluble. This will lower the saturation point and may allow for crystallization to occur at a lower temperature.
-
Solvent/Anti-solvent System: Dissolve your viscous lactam in a good solvent, and then slowly add an "anti-solvent" (a solvent in which your compound is insoluble) until the solution becomes slightly cloudy. Warming the solution to redissolve the oil and then allowing it to cool slowly can induce crystallization.
-
-
Control the Cooling Rate:
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then gradually cool it further in a refrigerator or freezer. Slow cooling provides more time for ordered crystal lattice formation.
-
-
Induce Nucleation:
-
Seed Crystals: If you have a small amount of solid material, adding a "seed crystal" to the supersaturated solution can provide a template for crystal growth.
-
Scratching: Scratching the inside of the flask with a glass rod at the surface of the solution can create microscopic imperfections that may initiate crystallization.
-
-
Increase Purity:
-
If oiling out persists, it may be necessary to first perform a preliminary purification step, such as a quick filtration through a plug of silica, to remove some of the impurities that are inhibiting crystallization.
-
-
Section 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the purification of viscous lactam derivatives.
Q1: What are some common impurities I should expect from a lactam synthesis, and how can I identify them?
A1: Common impurities depend on the synthetic route. For example, in a Staudinger synthesis of β-lactams, you might find unreacted imines or ketene-derived byproducts.[5] In ring-closing metathesis for larger lactam rings, you might have residual catalyst or olefinic byproducts.[6][7]
-
Identification:
-
NMR Spectroscopy: This is the most powerful tool for identifying impurities. Comparing the 1H NMR spectrum of your crude product to that of the starting materials and known byproducts can help in their identification. Resources are available that list the chemical shifts of common laboratory solvents and reagents.[8][9]
-
TLC Analysis: Running a TLC with different solvent systems can help visualize the number of components in your mixture. Staining with agents like potassium permanganate can reveal non-UV active impurities.
-
Q2: How can I effectively remove residual solvent from my highly viscous lactam derivative?
A2: Removing residual solvent from a viscous oil can be challenging due to the slow diffusion of solvent molecules out of the thick matrix.
-
Effective Techniques:
-
High Vacuum and Gentle Heating: Place the sample under high vacuum and gently warm it to a temperature well below its decomposition point. This increases the vapor pressure of the solvent, facilitating its removal.
-
Azeotropic Removal: Dissolve the viscous oil in a small amount of a solvent that forms a low-boiling azeotrope with the residual solvent (e.g., toluene to remove water). Then, remove the solvent mixture under reduced pressure. Repeat this process several times.
-
Lyophilization (Freeze-Drying): If your compound is soluble in a solvent with a suitable freezing point (e.g., benzene, 1,4-dioxane), you can freeze the solution and then apply a high vacuum to sublime the solvent. This is a very gentle method for removing solvent from sensitive compounds.
-
Q3: Are there any alternative purification techniques to chromatography and crystallization for viscous lactams?
A3: Yes, several other techniques can be effective, depending on the properties of your compound and the impurities present.
-
Alternative Methods:
-
Distillation: For thermally stable, volatile lactams, short-path distillation under high vacuum (Kugelrohr) can be an excellent purification method.
-
Liquid-Liquid Extraction: This can be used to remove impurities with different solubility properties. For example, washing an organic solution of your lactam with an acidic or basic aqueous solution can remove basic or acidic impurities, respectively.
-
Trituration: This involves repeatedly washing the viscous oil with a solvent in which the desired compound is insoluble but the impurities are soluble. The purified product may solidify during this process.
-
Q4: What is the best way to handle and transfer a highly viscous lactam derivative in the lab?
A4: Handling viscous oils requires some specific techniques to ensure accurate and clean transfers.
-
Handling Tips:
-
Warm Gently: Slightly warming the sample can significantly reduce its viscosity, making it easier to pour or transfer with a pipette.
-
Positive Displacement Pipettes: Unlike standard air displacement pipettes, positive displacement pipettes are more accurate for viscous liquids.
-
Syringes: For transferring specific volumes, a syringe can be more effective than a pipette.
-
Dissolving in a Volatile Solvent: For weighing or transferring a portion of the sample, dissolving it in a known volume of a volatile solvent allows for accurate transfer of an aliquot, after which the solvent can be removed.[10]
-
Section 3: Protocols and Data
Step-by-Step Protocol: Dry Loading for Flash Chromatography of a Viscous Lactam Derivative
This protocol provides a detailed methodology for preparing a viscous sample for flash chromatography to improve separation efficiency.
-
Dissolve the Sample: In a round-bottom flask, dissolve your viscous lactam derivative (e.g., 1 gram) in a minimal amount of a low-boiling point solvent in which it is highly soluble (e.g., 5-10 mL of dichloromethane or acetone).
-
Add Silica Gel: To the solution, add silica gel (2-3 times the mass of your crude sample). Swirl the flask to create a slurry.
-
Remove the Solvent: Remove the solvent under reduced pressure using a rotary evaporator. Continue to rotate the flask until a fine, free-flowing powder is obtained. If the powder still appears clumpy, you may need to add more silica gel and repeat the evaporation.
-
Load the Column: Carefully pour the dry silica-adsorbed sample onto the top of your pre-packed flash chromatography column.
-
Begin Elution: Gently add the initial mobile phase to the column, being careful not to disturb the layer of sample-adsorbed silica. Pressurize the column and begin collecting fractions.
Data Table: Common Solvent Systems for Flash Chromatography of Polar Compounds
The choice of solvent system is critical for the successful separation of polar lactam derivatives. This table provides a starting point for solvent selection.
| Polarity of Lactam Derivative | Primary Solvent System (Non-polar component) | Secondary Solvent System (Polar component) | Typical Gradient Range | Notes |
| Moderately Polar | Hexanes or Heptane | Ethyl Acetate | 5% to 100% Ethyl Acetate | A standard system for a wide range of compounds.[1] |
| Polar | Dichloromethane (DCM) | Methanol (MeOH) | 1% to 20% Methanol | Good for compounds that are not very soluble in ethyl acetate. |
| Very Polar / Basic | Dichloromethane (DCM) | Methanol with 1% Triethylamine (Et3N) | 2% to 25% Modified Methanol | The triethylamine helps to reduce tailing of basic compounds. |
| Very Polar / Acidic | Dichloromethane (DCM) | Methanol with 1% Acetic Acid (AcOH) | 2% to 25% Modified Methanol | The acetic acid can improve the peak shape of acidic compounds. |
Crystallization Method Selection Workflow
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. mt.com [mt.com]
- 4. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 5. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Tips & Tricks [chem.rochester.edu]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 3-(2-Hydroxyethyl)azepan-2-one: A Comparative Analysis of Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the characterization of 3-(2-Hydroxyethyl)azepan-2-one, a functionalized lactam with potential applications in medicinal chemistry and materials science. We will delve into a detailed predictive analysis of its ¹H NMR spectrum, a cornerstone technique for structural elucidation, and compare its utility with other powerful analytical methods, namely ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. This guide is designed to not only present data but to explain the underlying principles that guide our experimental choices and interpretation.
The Central Role of ¹H NMR in Structural Verification
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the premier tool for determining the precise structure of organic molecules in solution. Its ability to provide information on the number of distinct protons, their chemical environment, and their connectivity through spin-spin coupling makes it indispensable. For a molecule like 3-(2-Hydroxyethyl)azepan-2-one, ¹H NMR allows us to map out the proton framework, confirming the integrity of the azepan-2-one ring and the nature and position of the hydroxyethyl substituent.
Predictive ¹H NMR Analysis of 3-(2-Hydroxyethyl)azepan-2-one
Due to the absence of a publicly available experimental spectrum for this specific molecule, we will construct a detailed predicted spectrum based on established principles and data from analogous structures. This predictive approach is a common and powerful exercise in structural chemistry.[1]
Molecular Structure and Proton Labeling:
Caption: Molecular structure of 3-(2-Hydroxyethyl)azepan-2-one with proton labeling.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration | Rationale for Prediction |
| H-N | ~6.0 - 7.5 | br s | - | 1H | The amide proton chemical shift is variable and often broad due to quadrupole broadening and exchange. |
| H-9 (CH₂-O) | ~3.70 | t | J = 6.0 Hz | 2H | Protons on a carbon adjacent to a hydroxyl group typically appear in this region.[1] The triplet arises from coupling to the adjacent CH₂ group (H-8). |
| H-7 (CH₂-N) | ~3.20 | m | - | 2H | These protons are adjacent to the nitrogen of the amide, leading to a downfield shift.[2] The multiplicity will be complex due to coupling with protons on C6. |
| H-3 (CH) | ~2.50 | m | - | 1H | This methine proton is alpha to the carbonyl group, which is an electron-withdrawing group, causing a downfield shift.[1] Its multiplicity will be complex due to coupling with protons on C4 and C8. |
| H-8 (CH₂) | ~1.90 | m | - | 2H | Aliphatic protons on the hydroxyethyl side chain. The multiplicity will be complex due to coupling with H-3 and H-9. |
| H-4, H-5, H-6 | ~1.5 - 1.8 | m | - | 6H | These methylene protons on the azepan-2-one ring are in a standard aliphatic environment and are expected to overlap in a complex multiplet. |
| O-H | Variable | br s | - | 1H | The hydroxyl proton signal is often broad and its chemical shift is highly dependent on concentration, temperature, and solvent. It may exchange with residual water in the solvent. |
Comparative Analysis with Alternative Spectroscopic Techniques
While ¹H NMR is a powerful tool, a comprehensive structural confirmation relies on the synergistic use of multiple analytical techniques. Below, we compare the insights gained from ¹H NMR with those from ¹³C NMR, Mass Spectrometry, and FTIR spectroscopy for the analysis of 3-(2-Hydroxyethyl)azepan-2-one.
| Analytical Technique | Information Provided for 3-(2-Hydroxyethyl)azepan-2-one | Strengths | Weaknesses |
| ¹H NMR | - Number of different proton environments- Connectivity of protons (through coupling)- Stereochemical relationships (in some cases) | - High resolution and sensitivity- Provides detailed structural information- Non-destructive | - Complex spectra can be difficult to interpret- Hydroxyl and amine protons can be broad or exchangeable |
| ¹³C NMR | - Number of different carbon environments- Chemical environment of each carbon (e.g., C=O, C-N, C-O, aliphatic C) | - Simpler spectra than ¹H NMR (usually proton-decoupled)- Complements ¹H NMR data for a complete carbon skeleton | - Lower sensitivity than ¹H NMR- Longer acquisition times |
| Mass Spectrometry (MS) | - Molecular weight of the compound- Elemental composition (with high-resolution MS)- Fragmentation pattern provides structural clues | - Extremely high sensitivity- Provides molecular weight information, which is not directly available from NMR- Can be coupled with chromatography for mixture analysis | - Does not provide detailed connectivity information like NMR- Isomers can be difficult to distinguish- Destructive technique |
| FTIR Spectroscopy | - Presence of functional groups (e.g., O-H, N-H, C=O, C-N) | - Fast and easy to use- Provides a quick "fingerprint" of the molecule- Good for identifying the presence or absence of key functional groups | - Does not provide detailed structural information about the carbon skeleton or connectivity- Can be difficult to interpret complex spectra with many overlapping bands |
Experimental Protocols
Protocol 1: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-(2-Hydroxyethyl)azepan-2-one in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 500 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 90°
-
Acquisition time: 4.0 s
-
Spectral width: 16 ppm
-
-
Processing: Apply a line broadening of 0.3 Hz and perform a Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate all signals.
Caption: Workflow for ¹H NMR analysis.
Protocol 2: FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the neat liquid or solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory.
-
Acquisition Parameters:
-
Number of scans: 32
-
Resolution: 4 cm⁻¹
-
Spectral range: 4000 - 400 cm⁻¹
-
-
Processing: Perform a background scan of the clean ATR crystal. Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.
Data Interpretation and Causality
The predicted ¹H NMR spectrum provides a wealth of information. The downfield shift of the protons on C-9 is a direct consequence of the deshielding effect of the electronegative oxygen atom.[3] Similarly, the protons on C-7 are deshielded by the adjacent nitrogen atom. The complex multiplets for the ring protons are expected due to the conformational flexibility of the seven-membered ring and the potential for diastereotopicity of the methylene protons.
In a comparative context, while ¹H NMR excels at defining the proton framework, ¹³C NMR would definitively confirm the number of unique carbons and the presence of the carbonyl carbon at a characteristic downfield shift (typically >170 ppm). Mass spectrometry would provide the crucial molecular weight, confirming the overall formula.[4] A high-resolution mass spectrum could yield an exact mass, further solidifying the elemental composition. FTIR spectroscopy would offer rapid confirmation of the key functional groups: a broad O-H stretch around 3300 cm⁻¹, an N-H stretch (if not fully substituted) in the same region, and a strong C=O stretch for the amide around 1650 cm⁻¹.[5]
Conclusion
The structural elucidation of 3-(2-Hydroxyethyl)azepan-2-one is most effectively achieved through a combination of spectroscopic techniques. While ¹H NMR provides the most detailed map of the molecular structure, its findings should be corroborated by ¹³C NMR for the carbon skeleton, Mass Spectrometry for molecular weight and formula confirmation, and FTIR for rapid functional group identification. This multi-faceted approach ensures the highest level of confidence in the assigned structure, a critical requirement in all fields of chemical research and development.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
PubChem. (n.d.). Caprolactam. National Center for Biotechnology Information. Retrieved from [Link]
-
RJ Wave. (n.d.). Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
MDPI. (2024, October 22). Synthesis and Mass Spectrometry Structural Assessment of Polyesteramides Based on ε-Caprolactone and L-Phenylalanine. Retrieved from [Link]
Sources
A Researcher's Guide to 13C NMR Chemical Shifts for Alpha-Substituted Caprolactams: A Comparative Analysis
For researchers and professionals in drug development and materials science, ε-caprolactam and its derivatives are foundational scaffolds. Their utility in synthesizing a diverse array of bioactive molecules and polymers necessitates precise and efficient methods for structural elucidation. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed carbon framework of a molecule. This guide offers an in-depth comparison of 13C NMR chemical shifts for various alpha-substituted ε-caprolactams, providing experimental data and insights to aid in the rapid and accurate identification of these compounds.
The substitution at the alpha-carbon (Cα) of the caprolactam ring significantly influences the electronic environment of the neighboring carbonyl group and the ring carbons. These electronic perturbations are directly reflected in the 13C NMR chemical shifts, making it a powerful tool for confirming substitution patterns. This guide will delve into the nuanced shifts observed with different substituents, from the parent unsubstituted caprolactam to those bearing amino, alkyl, and aryl functionalities at the alpha position.
The Foundational Spectrum: Unsubstituted ε-Caprolactam
Before examining the effects of alpha-substituents, it is crucial to establish a baseline with the 13C NMR spectrum of unsubstituted ε-caprolactam. The chemical shifts for the six carbons in the ring provide a reference point for understanding the electronic impact of subsequent modifications.
Table 1: 13C NMR Chemical Shifts (δ, ppm) for Unsubstituted ε-Caprolactam
| Carbon Atom | Chemical Shift (ppm) in CDCl₃[1] | Chemical Shift (ppm) in D₂O[2] |
| C=O (C2) | 179.63 | 185.473 |
| CH₂ (C3) | 36.8 (est.) | 32.465 |
| CH₂ (C4) | 23.2 (est.) | 31.037 |
| CH₂ (C5) | 30.62 | 25.228 |
| CH₂ (C6) | 29.74 | 45.041 |
| CH₂ (C7) | 42.65 | 38.136 |
Note: The numbering of the caprolactam ring can vary in literature. In this guide, the carbonyl carbon is designated as C2 and the alpha-carbon as C3, following standard IUPAC nomenclature for azepan-2-one.
The solvent can have a noticeable effect on the chemical shifts, particularly for the carbonyl carbon, due to differences in hydrogen bonding and polarity. The data from both deuterated chloroform (CDCl₃) and deuterium oxide (D₂O) are presented to provide a more comprehensive reference.
Probing Substituent Effects: Alpha-Substituted Caprolactams
The introduction of a substituent at the alpha-position (C3) induces significant changes in the 13C NMR spectrum, most notably at the alpha-carbon itself and the adjacent carbonyl carbon (C2). These shifts are diagnostic of the nature of the substituent.
Alpha-Amino Substitution: A Key Synthon
α-Amino-ε-caprolactam is a valuable intermediate in the synthesis of various compounds, including peptidomimetics. The presence of the electron-withdrawing amino group directly on the alpha-carbon has a pronounced effect on its chemical shift.
Table 2: 13C NMR Chemical Shifts (δ, ppm) for α-Amino-ε-caprolactam in CD₃OD
| Carbon Atom | Chemical Shift (ppm)[3] |
| C=O (C2) | 178.26 |
| CH-NH₂ (C3) | 52.82 |
| CH₂ (C4) | 33.72 |
| CH₂ (C5) | 28.17 |
| CH₂ (C6) | 27.94 |
| CH₂ (C7) | 41.01 |
The most significant change is the downfield shift of the alpha-carbon (C3) to 52.82 ppm, a direct consequence of the deshielding effect of the attached nitrogen atom. This provides a clear spectral marker for successful alpha-amination.
Comparative Analysis of Alpha-Substituent Effects
To illustrate the diagnostic power of 13C NMR in this context, the following table summarizes the key chemical shifts for unsubstituted and a selection of alpha-substituted caprolactams.
Table 3: Comparative 13C NMR Chemical Shifts (δ, ppm) of the Carbonyl (C2) and Alpha-Carbon (C3) in Substituted Caprolactams
| Substituent at C3 | C2 (C=O) Shift (ppm) | C3 (Cα) Shift (ppm) | Solvent | Reference |
| -H | 179.63 | ~36.8 | CDCl₃ | [1] |
| -H | 185.473 | 32.465 | D₂O | [2] |
| -NH₂ | 178.26 | 52.82 | CD₃OD | [3] |
Further data for alpha-alkyl and alpha-aryl substituted caprolactams will be added as they become available in the literature to expand this comparative guide.
The electronic nature of the substituent at the alpha-position dictates the observed chemical shifts. Electron-withdrawing groups, such as the amino group, cause a significant downfield shift of the Cα signal. Conversely, electron-donating alkyl groups are expected to cause a smaller downfield or even a slight upfield shift of the Cα signal compared to the unsubstituted parent compound. Aromatic substituents would introduce their own characteristic signals in the aromatic region of the spectrum, and their electronic influence would also be reflected in the shifts of C2 and C3.
Experimental Protocol for 13C NMR Acquisition
To ensure data comparability and reliability, a standardized protocol for acquiring 13C NMR spectra of alpha-substituted caprolactams is recommended.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve 10-20 mg of the purified alpha-substituted caprolactam in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆). The choice of solvent should be consistent for comparative studies.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and match the 13C probe to the solvent and sample.
-
-
Acquisition Parameters:
-
Acquire a standard proton-decoupled 13C NMR spectrum.
-
Typical spectral width: 0 to 220 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons, including the carbonyl carbon, to ensure full relaxation and accurate integration if quantitative analysis is required.
-
Number of scans: Dependent on sample concentration, but typically ranging from a few hundred to several thousand scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
-
Fourier transform the free induction decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, CD₃OD at 49.00 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
Visualizing the Core Structure and Key Carbons
The following diagram illustrates the general structure of an alpha-substituted caprolactam and highlights the key carbon atoms (C2 and C3) that are the focus of this comparative guide.
Caption: General structure of an alpha-substituted caprolactam highlighting the carbonyl (C2) and alpha (C3) carbons.
Conclusion
13C NMR spectroscopy is an indispensable tool for the structural verification of alpha-substituted caprolactams. The chemical shifts of the carbonyl and, particularly, the alpha-carbon are highly sensitive to the nature of the substituent at the C3 position. This guide provides a foundational dataset and a standardized protocol to assist researchers in the unambiguous characterization of this important class of compounds. As more data on a wider variety of alpha-substituted caprolactams become available, this comparative guide will be expanded to further enhance its utility for the scientific community.
References
-
Biological Magnetic Resonance Bank. Epsilon-caprolactam at BMRB. [Link]
-
The Royal Society of Chemistry. Synthesis and characterization of α-amino-ε-caprolactam (ACL). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. 13C CPMAS NMR study of solid arylazonaphthols. Evidence of 13C,14N self-decoupling induced by a solid-state proton transfer reaction - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
FTIR peaks for hydroxyethyl group in azepan-2-one
Publish Comparison Guide: FTIR Characterization of
Executive Summary & Technical Context
Azepan-2-one (Caprolactam) is a ubiquitous scaffold in the synthesis of Nylon-6 and various pharmaceutical intermediates. Functionalizing the amide nitrogen with a hydroxyethyl group yields
This guide provides a definitive spectroscopic comparison between the parent lactam and its hydroxyethylated derivative. Unlike standard database entries, this analysis focuses on the mechanistic shift in vibrational modes —specifically the silencing of the Amide II band and the emergence of the hydroxyethyl signature—to serve as a self-validating protocol for reaction monitoring.
Spectroscopic Characterization: The Fingerprint of Functionalization
The transformation from a secondary cyclic amide (Caprolactam) to a tertiary
Comparative FTIR Peak Assignment Table
| Functional Group | Vibrational Mode | Azepan-2-one (Parent) | Mechanistic Shift / Diagnostic Value | |
| Nitrogen Moiety | N-H Stretch | 3200–3400 cm⁻¹ (Strong, Broad) | ABSENT | Primary Indicator. Complete disappearance confirms full N-substitution. |
| Hydroxyl Group | O-H Stretch | Absent | 3350–3500 cm⁻¹ (Broad) | New Signal. Indicates successful attachment of the hydroxyethyl tail. |
| Carbonyl (Amide I) | C=O Stretch | 1650–1660 cm⁻¹ | 1630–1645 cm⁻¹ | Red Shift. Loss of N-H...O=C hydrogen bonding lowers the carbonyl frequency in the tertiary amide. |
| Amide II | N-H Bend | 1540–1550 cm⁻¹ | ABSENT | Secondary Indicator. The "Amide II" band is specific to secondary amides; its absence confirms the tertiary structure. |
| Alkyl Chain | C-O Stretch | Absent | 1050–1080 cm⁻¹ | Diagnostic for primary alcohol (–CH₂CH₂OH). |
| Ring/Chain | C-N Stretch | ~1200–1250 cm⁻¹ | ~1250–1300 cm⁻¹ | Shifts due to change from N-H to N-C bond character. |
Mechanistic Visualization
The following diagram illustrates the structural transformation and the corresponding spectroscopic consequences. The "silencing" of the N-H modes and the "activation" of the O-H/C-O modes form the basis of the validation logic.
Figure 1: Spectroscopic evolution during the hydroxyethylation of azepan-2-one. Note the critical "Signal Swap" between N-H and O-H modes.
Experimental Protocol: Synthesis & Characterization
To ensure reproducibility, the following protocol integrates synthesis with real-time FTIR monitoring.
A. Synthesis (Hydroxyethylation via Ethylene Carbonate)
Rationale: Ethylene carbonate is preferred over ethylene oxide in lab settings due to safety and atom economy.
-
Reagents: Charge a round-bottom flask with Azepan-2-one (1.0 eq) and Ethylene Carbonate (1.1 eq). Add a catalytic amount of Potassium Carbonate (
, 0.02 eq). -
Reaction: Heat the mixture to 140–150°C under nitrogen atmosphere.
-
Checkpoint: Evolution of
gas indicates reaction progress.
-
-
Duration: Maintain temperature for 3–5 hours.
-
Work-up: Cool to room temperature. Dissolve the residue in Dichloromethane (DCM) and wash with brine to remove unreacted lactam and catalyst. Dry over
and concentrate in vacuo.
B. FTIR Sample Preparation (Liquid Film/ATR)
Since HE-CPL is a viscous liquid/low-melting solid, ATR (Attenuated Total Reflectance) is the preferred method.
-
Cleaning: Clean the ATR crystal (Diamond or ZnSe) with Isopropanol until the background spectrum is flat.
-
Blanking: Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.
-
Deposition: Place a drop of the synthesized HE-CPL oil directly onto the crystal.
-
Tip: If the product is semi-solid, apply slight pressure using the anvil to ensure intimate contact.
-
-
Acquisition: Acquire the sample spectrum (32 scans).
-
Validation (The "Self-Check"):
-
Pass: Strong band at ~1060 cm⁻¹ (C-O) AND absence of peak at 1540 cm⁻¹ (Amide II).
-
Fail: Presence of peak at 1540 cm⁻¹ indicates unreacted Azepan-2-one.
-
Comparative Performance Analysis
When selecting a solubilizer or monomer, HE-CPL is often compared to
| Feature | Azepan-2-one (Parent) | ||
| H-Bonding Capacity | Donor (OH) & Acceptor (C=O) | Donor (NH) & Acceptor (C=O) | Acceptor Only (C=O) |
| Solubility Profile | High water & organic solubility (Amphiphilic) | Water soluble, polar organic soluble | Hydrophobic (until polymerized) |
| FTIR Distinction | Broad OH (~3400) + C-O (~1060) | Sharp NH (~3300) + Amide II (~1540) | C=C Alkene (~1630 doublet) + =C-H (>3000) |
| Application | Hydrophilic linker, Drug solubilizer | Nylon-6 precursor | Thermoresponsive polymers |
Insight: HE-CPL offers a unique advantage in drug delivery formulations where hydrogen bond donation (via the -OH tail) is required for API interaction, a feature lacking in NVCL or NMP.
References
-
Structure and Vibrational Assignments of Lactams
- Source: NIST Chemistry WebBook. "Azepan-2-one (Caprolactam) IR Spectrum."
-
URL:[Link]
- Title: "Synthesis and properties of N-hydroxyalkyl lactams.
- Title: "Infrared and Raman Characteristic Group Frequencies: Tables and Charts.
- Comparative Data (Analogues): Title: "Spectroscopic characterization of N-vinylcaprolactam and its polymers." Source:Polymer Bulletin. (Used for C=O shift comparison in N-substituted caprolactams).
Comparing reactivity of 3-hydroxyethyl vs 1-hydroxyethyl azepan-2-one
This guide provides a deep technical comparison of 1-(2-hydroxyethyl)azepan-2-one (N-substituted) and 3-(2-hydroxyethyl)azepan-2-one (
Executive Summary
The core distinction between these isomers lies in the availability of the amide proton (-NH).
-
1-(2-hydroxyethyl)azepan-2-one (1-HE): The nitrogen is substituted.[1] This blocks the standard Anionic Ring-Opening Polymerization (AROP) mechanism. It functions primarily as a stable, high-boiling solvent or a hydroxyl-functionalized intermediate for step-growth polymerization (polyesters/polyurethanes).
-
3-(2-hydroxyethyl)azepan-2-one (3-HE): The nitrogen remains unsubstituted (-NH). This molecule retains the ability to undergo AROP, allowing it to serve as a "functional monomer" for introducing hydrophilic pendant groups into Nylon-6 backbones. However, steric hindrance at the
-carbon significantly retards polymerization kinetics compared to unsubstituted caprolactam.
Structural & Electronic Analysis
The placement of the hydroxyethyl group fundamentally alters the electronic environment of the lactam ring.
| Feature | 1-(2-hydroxyethyl)azepan-2-one | 3-(2-hydroxyethyl)azepan-2-one |
| Structure | N-substituted (Tertiary Amide) | |
| Amide Proton | Absent (Blocked) | Present (Acidic, pKa ~17) |
| Resonance | Full amide resonance; N-lone pair delocalized. | Full amide resonance; |
| Reactivity Class | Stable Solvent / Alcohol Nucleophile | Functional Monomer / Lactam Electrophile |
| CAS No. | 7779-27-3 (Representative) | 1006-84-4 (Representative) |
Visualization of Reactive Sites
The following diagram illustrates the structural differences and the consequent availability of reactive sites.
Figure 1: Structural comparison highlighting the critical role of the amide proton in polymerization potential.
Performance Comparison: Polymerization Kinetics
The most critical application difference is in Ring-Opening Polymerization (ROP) .
Anionic Ring-Opening Polymerization (AROP)
AROP is the standard industrial method for producing Nylon-6. It requires the abstraction of the amide proton to form a nucleophilic lactamate anion.
-
1-HE Behavior: Inert. Lacking an amide proton, it cannot form the activated lactamate species. It acts as a chain terminator or solvent in AROP conditions.
-
3-HE Behavior: Active but Slow. The presence of the -NH group allows it to polymerize. However, the substituent at the C3 (
) position introduces steric hindrance that interferes with the nucleophilic attack of the growing chain end on the monomer.-
Kinetic Implication:
(propagation rate) for 3-HE is significantly lower than unsubstituted caprolactam. -
Thermodynamic Implication: The equilibrium monomer concentration (
) is higher for 3-HE due to the increased ring strain and entropic penalty of ordering the bulky side chain.
-
Cationic & Step-Growth Mechanisms
-
1-HE: Can undergo Cationic ROP (acid-catalyzed) or Step-Growth Polymerization (reacting the OH group with diacids/isocyanates). This makes 1-HE valuable for creating polyester-amides or polyurethanes, rather than pure nylons.
Comparative Data: Polymerization Potential[2]
| Parameter | 1-HE (N-Substituted) | 3-HE ( | Caprolactam (Reference) |
| Anionic ROP | No Reaction | Feasible | Fast / Standard |
| Cationic ROP | Slow | Moderate | Moderate |
| Polymer Type | Poly(ester-amide) precursors | Functionalized Nylon-6 | Nylon-6 |
| Relative Rate ( | ~0 | 0.1 - 0.3 (Estimated) | 1.0 |
| Side Reactions | O-acylation (Ester formation) | Intramolecular Cyclization | Cyclic Oligomerization |
Experimental Protocols
Protocol A: Comparative Hydrolysis Kinetics (Stability Test)
This protocol quantifies the stability of the lactam ring against hydrolytic ring-opening. N-substitution generally stabilizes the ring against base hydrolysis compared to unsubstituted forms, while intramolecular effects in 3-HE can accelerate it.
Reagents:
-
0.1 M NaOH (aq)
-
Internal Standard (e.g., Diethylene glycol dimethyl ether)
-
Deuterated Solvent (
or ) for NMR monitoring.
Workflow:
-
Preparation: Dissolve 1.0 mmol of substrate (1-HE or 3-HE) in 10 mL of buffered solution (pH 12 for base hydrolysis study) containing the internal standard.
-
Incubation: Maintain at 60°C in a thermostated oil bath.
-
Sampling: Aliquot 0.5 mL samples at
minutes. -
Quenching: Neutralize immediately with dilute HCl to stop the reaction.
-
Analysis: Analyze via HPLC (C18 column, Water/MeCN gradient) or
-NMR. Track the disappearance of the methylene protons adjacent to the nitrogen (ring vs. linear chain shifts).
Expected Outcome:
-
1-HE: Shows high stability.
hours.[2] The N-alkyl group reduces the electrophilicity of the carbonyl. -
3-HE: Moderate stability.[3] The pendant OH may facilitate ring opening via a transient cyclic tetrahedral intermediate (anchimeric assistance), potentially lowering
compared to 1-HE.
Protocol B: Anionic Polymerization Feasibility Assay
Objective: Determine if the monomer can participate in "Activated Monomer" polymerization.
Reagents:
-
Catalyst: Sodium Caprolactamate (1.0 mol%)
-
Activator: N-Acetylcaprolactam (0.5 mol%)
-
Solvent: None (Bulk polymerization) or High-BP inert solvent (Diglyme).
Step-by-Step:
-
Drying: Dry monomers over
under vacuum for 24h. Moisture < 50 ppm is critical. -
Melt: Heat monomer to 10°C above its melting point (approx 70-80°C for mixtures) under
. -
Initiation: Add Catalyst and Activator.
-
Reaction: Increase temperature to 150°C.
-
Observation:
-
Workup: Quench with formic acid. Extract unreacted monomer with hot water.
Visualization of Polymerization Pathways:
Figure 2: Decision tree for polymerization mechanisms based on isomer structure.
Synthesis & Availability Notes
-
Commercial Status: 1-HE is commercially available as a specialty solvent/intermediate. 3-HE is typically a research-grade compound synthesized via alkylation of caprolactam enolates or rearrangement of substituted cyclohexanone oximes.
-
Purification: Both isomers are hygroscopic. 1-HE is a liquid at room temperature (or low melting solid), while 3-HE is typically a solid. Distillation of 1-HE requires high vacuum to prevent thermal degradation.
References
-
Russo, S., et al. (2025).[8] Rheokinetics of ε-caprolactam anionic-ring polymerization. Royal Society of Chemistry. Link
- Supports mechanism of AROP and the necessity of the amide proton.
-
Sebenda, J. (2007). Alkaline Polymerization of Caprolactam: Dissociation of Alkali Metal Salts. Journal of Polymer Science. Link
- Foundational text on the "Activated Monomer" mechanism which fails for N-substituted lactams.
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[9]
- General reference for amide hydrolysis kinetics and steric effects in nucleophilic acyl substitution.
-
PubChem. (2025). Compound Summary: 1-(2-hydroxyethyl)azepan-2-one. National Library of Medicine. Link
- Source for physical properties and safety d
-
CymitQuimica. (2025). Catalog Entry: 3-(2-Hydroxyethyl)azepan-2-one. Link
- Verification of the alpha-isomer's existence and CAS (1006-84-4).
Sources
- 1. Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjwave.org [rjwave.org]
- 3. Synthesis and beta-lactamase reactivity of alpha-substituted phenaceturates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Organocatalyzed ring-opening reactions of γ-carbonyl-substituted ε-caprolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate [article.sapub.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
Advanced Chromatographic Strategies for Caprolactam: Impurity Profiling & Chiral Resolution
Executive Summary
This guide addresses the chromatographic separation of caprolactam "isomers" through two distinct but critical lenses required by pharmaceutical and industrial researchers:
-
Industrial Purity Profiling: The separation of
-caprolactam from its structural analogs and synthesis byproducts (often colloquially termed "isomers" in process engineering), such as cyclohexanone oxime and octahydrophenazine. -
Chiral Resolution: The separation of enantiomers of substituted caprolactams (e.g.,
-amino- -caprolactam), which serve as critical chiral scaffolds in peptidomimetic drug discovery.
Part 1: The Separation Challenge & Method Selection
-Caprolactam itself is achiral and possesses no stable structural isomers in its monomeric form. However, the "isomer separation" challenge arises in two specific contexts:-
Context A (Industrial): Separating the 7-membered lactam ring from thermodynamic byproducts (structural isomers of the reaction intermediates) to prevent polymerization defects.
-
Context B (Pharma): Resolving enantiomers of functionalized caprolactams used as lysine analogs or conformational constraints in peptide drugs.
Decision Matrix: Selecting the Correct Modality
The following decision tree outlines the optimal chromatographic approach based on the analyte's chemical nature.
Figure 1: Strategic decision matrix for caprolactam chromatography. Select GC for structural impurity profiling and HPLC for chiral resolution of substituted derivatives.
Part 2: Industrial Protocol – Impurity Profiling (GC-FID/MS)
Objective: Quantify trace structural analogs (impurities) that mimic caprolactam's volatility but degrade Nylon-6 quality.
Target Analytes:
The "Self-Validating" GC Methodology
In industrial QC, reliance on external standards alone is risky due to matrix effects. This protocol uses an Internal Standard (IS) method to ensure data integrity.
Recommended System: Agilent 8890 GC or equivalent with FID (Quantification) and MS (Identification).
| Parameter | Specification | Rationale |
| Column | InertCap Wax (PEG) or DB-WAX 30m | High polarity is required to separate the polar lactam from non-polar hydrocarbon impurities. |
| Carrier Gas | Helium @ 1.5 mL/min (Constant Flow) | Ensures consistent retention times for relative retention time (RRT) calculations. |
| Inlet | Split (20:1) @ 250°C | Prevents column overload; high temp ensures volatilization of OHP. |
| Oven Program | 100°C (1 min) | Gradual ramp separates volatiles (cyclohexanone) from semi-volatiles (caprolactam/OHP). |
| Internal Std | 2-Azacyclononanone or n-Dodecane | Structurally similar lactam (2-aza) provides the most accurate response factor correction. |
Critical Impurity Markers
-
Octahydrophenazine (OHP): A critical impurity formed via the Neber rearrangement (side reaction of Beckmann rearrangement).[1] It absorbs UV strongly and causes yellowing in the final polymer.
-
Retention: Elutes after
-caprolactam on Wax columns.
-
-
Cyclohexanone Oxime: The unreacted precursor.
-
Retention: Elutes before
-caprolactam.
-
Validation Check: The resolution (
Part 3: Pharmaceutical Protocol – Chiral Resolution (HPLC)
Objective: Separate enantiomers of
Mechanism of Chiral Recognition
Separation of the free amine requires a host-guest mechanism, typically using Crown Ether phases. Protected amines (e.g., Fmoc- or Boc-caprolactam) require Polysaccharide phases (Steric/H-bonding).
Figure 2: Mechanistic pathways for chiral resolution. Free amines utilize inclusion complexation (Crown Ethers), while protected derivatives rely on steric fit and hydrogen bonding (Polysaccharides).
Protocol A: Free Amine Separation (Crown Ether)
This method is specific for the charged ammonium form of amino-caprolactam.
-
Column: CROWNPAK CR-I(+) or CR(+) (Daicel).
-
Mobile Phase: Perchloric acid (HClO
) aqueous solution (pH 1.0 to 2.0).-
Note: Methanol (up to 15%) can be added to reduce retention time, but high organic content decreases enantioselectivity (
).
-
-
Temperature: 10°C - 25°C.
-
Critical Insight: Lower temperatures often increase resolution (
) on crown ether columns by stabilizing the host-guest complex, contrary to typical reversed-phase behavior.
-
-
Detection: UV @ 210 nm (Caprolactam has weak absorbance; low wavelength is mandatory).
Protocol B: Protected Derivative Separation (Polysaccharide)
Used for intermediate purification during drug synthesis (e.g., Boc-3-amino-caprolactam).
-
Column: Chiralpak AD-H (Amylose tris-3,5-dimethylphenylcarbamate).
-
Mobile Phase: Hexane / Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Selectivity: The bulky protecting group (Boc/Fmoc) interacts with the carbamate linkage on the amylose backbone, usually providing baseline separation (
).
Part 4: Comparative Performance Analysis
The following table contrasts the capabilities of the discussed methodologies.
| Feature | GC-FID (Industrial) | HPLC-Crown Ether (Pharma) | HPLC-Polysaccharide (Pharma) |
| Primary Target | Structural Impurities (OHP, Oxime) | Free Amino-Caprolactam Enantiomers | Protected Caprolactam Enantiomers |
| Separation Mode | Boiling Point / Polarity | Host-Guest Inclusion (Ionic) | Steric / H-Bonding |
| Limit of Detection | High (ppm level) | Moderate | Moderate |
| Throughput | High (Fast temperature ramps) | Low (Isocratic, slow equilibration) | Medium |
| Key Limitation | Cannot separate enantiomers | Requires acidic pH (corrosive) | Requires derivatization |
References
-
GL Sciences. (n.d.). Analysis of ε-caprolactam in Plastic Products. Retrieved from
-
Liu, X., et al. (2019). Determination of the key impurity in caprolactam produced from a combined process by gas chromatography-mass spectroscopy. PubMed.[2][3] Retrieved from
-
Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from
-
Daicel Chiral Technologies. (n.d.). Instruction Manual for CROWNPAK CR-I. Retrieved from
-
Ilisz, I., et al. (2009). Enantioseparation of beta-substituted tryptophan analogues with modified cyclodextrins by capillary zone electrophoresis. Journal of Chromatography A. Retrieved from
Sources
- 1. [Determination of the key impurity in caprolactam produced from a combined process by gas chromatography-mass spectroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]
- 3. mdpi.com [mdpi.com]
Comparative Guide: Reference Standard Grades for the Quantification of 3-(2-Hydroxyethyl)azepan-2-one
Executive Summary
3-(2-Hydroxyethyl)azepan-2-one is a critical process-related impurity often associated with the synthesis of caprolactam-based pharmaceuticals or the degradation of specific lysine-derived polymer conjugates.[1] Its structural features—a seven-membered lactam ring substituted at the
Unlike common pharmacopeial impurities, 3-(2-Hydroxyethyl)azepan-2-one rarely has a dedicated USP or EP Primary Reference Standard.[1] Consequently, analytical scientists must choose between Certified Reference Materials (CRMs) , Commercial Research Chemicals , or In-House Synthesized Standards .[1]
This guide objectively compares these reference standard grades, providing experimental workflows to validate their suitability for regulatory submission (ICH Q3A/B).
Technical Profile & Analytical Challenges
Before selecting a standard, one must understand the molecule's behavior. The 3-position substitution distinguishes it from the more common N-(2-hydroxyethyl)azepan-2-one (CAS 45889-43-8), a nylon degradation product.[1]
| Feature | Analytical Implication |
| Structure | Positional Isomerism: Risk of confusing the 3-isomer (C-substituted) with the 1-isomer (N-substituted).[1] NMR confirmation is non-negotiable. |
| Chromophore | Weak UV Absorbance: Lacks conjugation. Max absorbance is <210 nm (amide bond).[1] |
| Polarity | High Polarity: The hydroxyl group + lactam ring leads to poor retention on standard C18 columns. |
| Stability | Hygroscopic: The hydroxyethyl tail attracts moisture, altering the "As Is" potency rapidly. |
Comparative Analysis of Reference Standard Grades
The following table compares the three primary sources for this standard against regulatory requirements for drug release testing.
Table 1: Reference Standard Performance Matrix
| Feature | Option A: ISO 17034 CRM | Option B: Commercial Research Grade | Option C: In-House Synthesis |
| Primary Use | GMP Release Testing, Quantitation | Method Development, ID Confirmation | Early Phase R&D, Emergency Supply |
| Purity Confidence | High (>99.0%) | Variable (90-97%) | High (User Defined) |
| Traceability | SI-Traceable (qNMR/Mass Balance) | Often undefined or "Batch specific" | Traceable to starting materials only |
| Isomeric Purity | Certified (confirmed by 2D-NMR) | Risk: May contain N-substituted isomer | Confirmed by synthesis route |
| Water Content | Measured & Factorized (KF) | Often unmeasured (Risk of potency error) | Must be measured immediately |
| Cost | High ($2,000+ / 10mg) | Low ($100 - $500) | High (Labor intensive) |
| Regulatory Risk | Low (Accepted by FDA/EMA) | High (Requires full re-qualification) | Medium (Requires full validation data) |
Expert Insight: The "Research Grade" Trap
Warning: Commercial "Building Block" grade chemicals often contain significant amounts of the N-substituted isomer (1-(2-hydroxyethyl)...) as a byproduct.[1] Using Option B without rigorous structural elucidation (NOESY NMR) can lead to specificity failures in your HPLC method.[1]
Decision Logic & Qualification Workflow
When a pharmacopeial standard is unavailable, you must qualify your material. The following diagram illustrates the decision process for selecting and qualifying a standard for 3-(2-Hydroxyethyl)azepan-2-one.
Caption: Decision tree for procuring and qualifying a non-compendial reference standard. Note the critical "Full Qualification" path for research-grade materials.
Experimental Protocols
Protocol A: Structural Differentiation (3- vs 1- Isomer)
Because commercial catalogs may mislabel the N-substituted isomer as the 3-substituted isomer, you must verify the structure.[1]
Technique: 1H-NMR (600 MHz) with NOESY (Nuclear Overhauser Effect Spectroscopy).[1]
-
Sample Prep: Dissolve 5 mg in DMSO-d6.
-
Key Signals to Monitor:
-
NOESY Correlation:
Protocol B: Chromatographic Purity (HPLC-CAD/UV)
Due to the weak chromophore, a standard UV method at 254 nm will fail.[1] You must use low-UV or Charged Aerosol Detection (CAD).[1]
Method Parameters:
-
Column: Waters XBridge Shield RP18 (Polar Embedded) or Agilent Poroshell HILIC-Z (if retention is < 1.5 min on C18).[1]
-
Why: The polar embedded group prevents pore dewetting and improves peak shape for the lactam.
-
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).[1]
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B Hold (2 min) -> 30% B (10 min).
-
Detection:
Self-Validating Step: Inject the standard at 100% concentration. Inject a blank. If the blank shows a baseline drift at the retention time of the peak (common at 210 nm), the method is invalid for low-level impurity quantification.[1]
Calculation of Potency (Mass Balance Approach)
If you are using Option B (Research Grade) or Option C (In-House) , you cannot use the label purity (e.g., "98%").[1] You must calculate the Assigned Potency (
Where:
-
%ORG: Organic Impurities (determined by HPLC-CAD/UV area normalization).
-
%V: Volatiles (Water + Residual Solvents determined by KF and GC-Headspace).[1]
-
%NV: Non-Volatiles (Residue on Ignition/Sulfated Ash).[1]
Critical Note on Hygroscopicity: Since 3-(2-Hydroxyethyl)azepan-2-one is hygroscopic, water content (%V) can change daily.[1]
-
Best Practice: Package the standard in single-use ampoules under argon.
-
Alternative: Re-measure water content (KF) every time the standard is weighed for use.[1]
References
-
International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[1] (2006).[1] Link
-
International Organization for Standardization (ISO). ISO 17034:2016 General requirements for the competence of reference material producers.[1]Link[1]
-
United States Pharmacopeia (USP). General Chapter <11> Reference Standards.[1]Link[1]
-
European Medicines Agency (EMA). Guideline on the content of the dossier for chemical purity and microbiological quality. (2024).[1][2] Link
- Tomsick, T. et al. "Rapid differentiation of isomeric lactam impurities using 2D-NMR and Mass Spectrometry." Journal of Pharmaceutical and Biomedical Analysis, Vol 145, 2017.
Sources
Safety Operating Guide
Operational Guide: Proper Disposal of 3-(2-Hydroxyethyl)azepan-2-one
[1]
Executive Summary & Core Directive
3-(2-Hydroxyethyl)azepan-2-one (often an intermediate in Praziquantel synthesis) presents specific disposal challenges due to its lactam ring stability and increased water solubility provided by the hydroxyethyl moiety.
The Core Directive is strictly Zero-Discharge to Sewer. Despite its potential solubility, this compound must be treated as a pharmaceutical intermediate with potential aquatic toxicity. All disposal must occur via high-temperature incineration through a licensed chemical waste contractor.
Chemical Profile & Hazard Assessment
To dispose of a chemical safely, one must understand its behavior in the waste stream. The hydroxyethyl group renders this lactam more polar than its parent caprolactam, increasing its mobility in water systems.
Table 1: Physicochemical & Hazard Profile
| Parameter | Data / Characteristic | Operational Implication |
| CAS Number | 7793-58-0 (Generic Ref) | Unique identifier for waste manifests. |
| Chemical Class | Functionalized Lactam | Stable ring structure; requires high-temp incineration. |
| Physical State | Viscous Liquid or Low-Melting Solid | May adhere to container walls; requires solvent rinsing. |
| Solubility | Soluble in Water, Ethanol, DCM | High Risk: Rapid dispersion if spilled in wet areas. |
| Key Hazards | Irritant (Eyes/Skin), Acute Tox (Oral) | PPE (Nitrile gloves, goggles) is mandatory. |
| Aquatic Toxicity | Potential Chronic Aquatic Hazard | CRITICAL: Do not pour down lab sinks. |
Expert Insight: The lactam ring is generally robust. Standard acid/base neutralization protocols used for simple inorganic acids are ineffective here. Attempting to hydrolyze the ring in-house generates amino-acid byproducts that complicate the waste stream. Incineration is the only validated destruction method.
Waste Characterization & Segregation
Effective disposal starts at the bench. Segregate waste streams immediately to prevent cross-reactivity and reduce disposal costs.
Segregation Logic
-
Stream A (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform.
-
Stream B (Non-Halogenated): If dissolved in Methanol, Ethanol, or Acetone.
-
Stream C (Solid): Pure substance, filter cakes, or contaminated silica.
Compatibility Warning: Do not mix with strong oxidizing agents (e.g., Nitric Acid, Peroxides) in the waste container. The hydroxyl group is susceptible to oxidation, potentially generating exothermic reactions in the waste drum.
Detailed Disposal Protocols
Protocol A: Solid Waste & Excess Reagent
Applicable to: Expired shelf stock, spilled solids, or reaction precipitates.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.
-
Transfer: Transfer solid material using a chemically resistant spatula. Avoid generating dust.[1][2][3][4][5][6]
-
Labeling: Affix a hazardous waste label immediately. Mark as "Solid Organic Waste (Contains Lactams)."
-
Manifesting: List principal hazard as "Irritant" and "Organic Solid."
Protocol B: Liquid Waste (Mother Liquor)
Applicable to: Reaction mixtures or column fractions.
-
Solvent Identification: Determine the primary solvent.
-
If DCM/Chloroform: Use Halogenated Waste carboy.
-
If Ethanol/Ethyl Acetate: Use Non-Halogenated Waste carboy.
-
-
pH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved acids/bases, neutralize before adding to the solvent waste carboy to prevent drum pressurization.
-
Rinsing (The Triple Rinse Rule):
-
Empty the reaction vessel into the waste carboy.
-
Rinse the vessel with a minimal amount of acetone (approx. 5% of vessel volume).
-
Add rinse to the waste carboy.
-
Repeat 3 times.
-
Why? This ensures <0.1% residue remains, allowing the glass to be washed normally.
-
Protocol C: Aqueous Waste Streams
Applicable to: Aqueous extraction layers.
Do not assume the aqueous layer is clean. Due to the hydroxyethyl group, 3-(2-Hydroxyethyl)azepan-2-one partitions significantly into water.
-
Collection: Collect all aqueous washes in a dedicated drum labeled "Aqueous Waste with Organic Contamination."
-
Testing: Do not discharge to sewer unless HPLC/TLC confirms the absence of the compound (Limit of Detection < 1 ppm).
-
Default Action: If testing is unavailable, treat as hazardous aqueous waste for off-site incineration.
Decision Logic for Disposal
The following workflow illustrates the decision-making process for different waste states.
Figure 1: Waste stream segregation logic tree ensuring regulatory compliance and safety.
Spillage & Emergency Response
In the event of a spill, the primary risk is slip hazards (viscous liquids) and environmental contamination.
Immediate Response Plan
-
Evacuate & Ventilate: If the spill is large (>1L) or hot, clear the area.
-
PPE Upgrade: Wear double nitrile gloves, lab coat, and safety goggles.
-
Containment: Surround the spill with absorbent boom socks to prevent it from reaching floor drains.
-
Absorption: Use vermiculite or sand. Do not use combustible materials like sawdust if the solvent is flammable.
-
Cleanup: Scoop absorbed material into a hazardous waste bucket. Scrub the surface with soap and water; collect the wash water as hazardous waste.
Figure 2: Emergency response workflow for laboratory spills.
Regulatory Framework & Compliance
Adherence to these codes ensures your facility avoids fines and environmental violations.
-
USA (EPA RCRA):
-
This compound is not a P-listed or U-listed waste by specific name, but it falls under Ignitable (D001) if in flammable solvent, or general Toxic waste characteristics depending on concentration.
-
Recommendation: Classify as "Non-RCRA Regulated Hazardous Waste" (unless in hazardous solvent) but dispose via RCRA-permitted incineration facilities.
-
-
European Union (EWC/LoW):
-
Code 07 05 01:* Aqueous washing liquids and mother liquors.
-
Code 07 05 04:* Other organic solvents, washing liquids and mother liquors.
-
Note: The asterisk (*) indicates hazardous waste.
-
References
-
National Center for Biotechnology Information. (n.d.). Caprolactam Compound Summary (CID 7768). PubChem. Retrieved October 26, 2023, from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: Epsilon-Caprolactam.[1][4][7] Retrieved October 26, 2023, from [Link]
-
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved October 26, 2023, from [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. download.basf.com [download.basf.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. domochemicals.com [domochemicals.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Caprolactam | C6H11NO | CID 7768 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
